molecular formula C12H10Cl2N2O3 B2409030 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide CAS No. 861237-85-6

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

货号: B2409030
CAS 编号: 861237-85-6
分子量: 301.12
InChI 键: YEGIDTDZJNADBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (CAS 861237-85-6) is a high-purity chemical compound supplied for research and development purposes. This carbohydrazide derivative features a furan ring linked to a 2,3-dichlorophenoxy moiety, presenting a unique structure for chemical synthesis and pharmaceutical research . With a molecular formula of C 12 H 10 Cl 2 N 2 O 3 and a molecular weight of 301, this compound is characterized by its high purity of 95% . It is typically supplied as a solid and requires specific storage conditions to maintain stability; it is recommended to be stored at -20°C for long-term preservation (1-2 years) . As a specialized synthetic intermediate, this compound serves as a key building block in organic chemistry and medicinal chemistry research . The reactive carbohydrazide functional group makes it a versatile precursor for the synthesis of diverse heterocyclic compounds, which are of significant interest in drug discovery and development efforts. Handling and Safety: Researchers should note that this compound requires careful handling. Standard laboratory precautions are advised, including the use of protective gloves, protective clothing, and eye/face protection . Please refer to the corresponding Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. Procurement Note: This product is intended for research use only and is not for diagnostic or therapeutic use. For current pricing, availability, and detailed shipping information, please inquire directly with the supplier .

属性

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c13-8-2-1-3-9(11(8)14)18-6-7-4-5-10(19-7)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGIDTDZJNADBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Characterization and Synthetic Utility of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Analytical Scientists

Executive Summary

In the pursuit of novel antimicrobial and antineoplastic agents, furan-2-carbohydrazide derivatives have emerged as highly versatile pharmacophores[1][2]. Specifically, 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (CAS: 861237-85-6) serves as a critical bifunctional building block in medicinal chemistry.

This compound bridges two distinct chemical spaces: the highly lipophilic, halogen-bonded 2,3-dichlorophenoxy moiety, which enhances cellular permeability, and the reactive carbohydrazide terminus, which acts as a precursor for a vast array of bioactive heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones)[3][4]. This technical guide details the physicochemical properties, analytical characterization protocols, and downstream biological applications of this pivotal intermediate.

Structural Significance and Physicochemical Profiling

The rational design of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide leverages the furan ring as a rigid, bioisosteric linker. The ortho- and meta-chloro substitutions on the phenoxy ring are strategically chosen to induce steric hindrance, preventing rapid metabolic degradation by cytochrome P450 enzymes while enhancing lipophilicity for mycobacterial cell wall penetration[5][6].

Table 1: Quantitative Physicochemical Properties

To facilitate predictive modeling and formulation strategies, the core molecular descriptors are summarized below.

PropertyValueCausality / Significance in Drug Design
Chemical Formula C₁₂H₁₀Cl₂N₂O₃Dictates the fundamental isotopic mass for MS characterization.
Molecular Weight 301.12 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
CAS Registry Number 861237-85-6Unique identifier for regulatory and procurement tracking.
Hydrogen Bond Donors 3 (-NH, -NH₂)Essential for target kinase/enzyme active site anchoring via hydrogen bonding.
Hydrogen Bond Acceptors 5 (3xO, 2xN)Facilitates interaction with polar residues in target protein pockets.
Rotatable Bonds 5Provides sufficient conformational flexibility to induce fit into target active sites.

Synthetic Utility and Derivatization Workflows

The primary value of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide lies in the nucleophilicity of its terminal amine (-NH₂). It readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (aroylhydrazones), which are well-documented inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase[6]. Furthermore, cyclization of the carbohydrazide yields 1,3,4-oxadiazoles and 1,3-thiazolidines, which exhibit broad-spectrum antimicrobial properties[3][4].

SyntheticWorkflow A 5-[(2,3-Dichlorophenoxy)methyl] furan-2-carbohydrazide B Aryl Aldehydes / Ketones (Acid Catalysis) A->B C CS2 / KOH (Cyclization) A->C D POCl3 / Carboxylic Acids (Dehydration) A->D E Hydrazone Derivatives (Schiff Bases) B->E F 1,3,4-Oxadiazole-2-thiols C->F G 2,5-Disubstituted 1,3,4-Oxadiazoles D->G

Caption: Synthetic derivatization pathways of furan-2-carbohydrazides into bioactive heterocycles.

Analytical Characterization Protocols

To ensure the scientific integrity of synthesized batches, rigorous analytical validation is required. The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Objective: Confirm the integrity of the carbohydrazide terminus and the substitution pattern of the dichlorophenoxy ring.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: The highly polar -CONHNH₂ protons exchange rapidly in protic solvents (like CD₃OD). DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -NH and -NH₂ protons in place, allowing them to appear as distinct, quantifiable singlets (typically around δ 9.5 ppm and δ 4.5 ppm, respectively)[3].

  • Acquisition Parameters: Acquire ¹H spectra at 400 MHz with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the rigid aromatic protons.

  • Signal Verification: Verify the methylene (-CH₂-O-) bridge. Because it sits between an electronegative oxygen and an aromatic furan ring, it will appear as a distinct, deshielded singlet near δ 5.0 - 5.3 ppm.

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Verify the exact mass and assess batch purity.

  • Mobile Phase Preparation: Use a binary gradient of Water (A) and Acetonitrile (B), both spiked with 0.1% Formic Acid.

    • Causality: The basic nitrogen atoms of the carbohydrazide group readily accept protons. The addition of 0.1% formic acid forces the compound into its cationic state [M+H]+ , drastically enhancing ionization efficiency and signal-to-noise ratio in the mass analyzer.

  • Chromatographic Separation: Inject 2 μ L onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Run a gradient from 5% B to 95% B over 5 minutes.

    • Causality: The highly lipophilic dichlorophenoxy group will cause the molecule to retain strongly on the non-polar C18 stationary phase. A steep organic gradient is required for sharp elution.

  • Mass Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the primary isotope peak at m/z 301.0 (for ³⁵Cl) and the characteristic M+2 peak at m/z 303.0 (due to the ³⁷Cl isotope distribution of the two chlorine atoms).

Biological Applications and Mechanism of Action

Derivatives of furan-2-carbohydrazides have demonstrated profound efficacy as antimicrobial and antitubercular agents[1][2]. When 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide is converted into an aroylhydrazone, it gains the ability to disrupt critical bacterial machinery.

Antitubercular Activity

Hydrazone derivatives of this core are known to act as potent inhibitors of Mycobacterium tuberculosis. The mechanism often involves the inhibition of Mtb DNA gyrase, an essential enzyme for bacterial DNA supercoiling, or the disruption of mycolic acid biosynthesis, which compromises the structural integrity of the mycobacterial cell wall[5][6]. The lipophilic 2,3-dichlorophenoxy tail is critical here, as it facilitates the penetration of the thick, lipid-rich mycobacterial envelope.

MOA A Furan-2-carbohydrazide Derivative (Prodrug/Active Agent) B Mycobacterial Cell Wall Penetration (Aided by Lipophilic 2,3-DiCl-Phenoxy) A->B C Intracellular Activation (e.g., via Reductases) B->C D Target Binding (Mtb DNA Gyrase / Enoyl Reductase) C->D E Inhibition of DNA Supercoiling / Mycolic Acid Biosynthesis D->E F Mycobacterial Cell Death E->F

Caption: Putative mechanism of action for furan-2-carbohydrazide derivatives in M. tuberculosis.

References

  • Amadis Chemical Company Limited. "Chemical Product List (Page 286)." ChemBuyersGuide. Available at:[Link]

  • Sevil Şenkardeş, et al. "Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents." J-Stage. Available at: [Link]

  • Serap Basoglu, et al. "DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME AZOLE DERIVATIVES." Acta Poloniae Pharmaceutica. Available at: [Link]

  • PubMed Central. "Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents." NIH. Available at:[Link]

  • Thorat, et al. "Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide." ResearchGate. Available at: [Link]

  • Aboul-Fadl T., et al. "Schiff Bases of Indoline-2,3-dione: Potential Novel Inhibitors of Mycobacterium Tuberculosis (Mtb) DNA Gyrase." PMC. Available at: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (Molecular Formula: C12​H10​Cl2​N2​O3​ , MW: 301.12 g/mol ) represents a highly specialized structural motif with significant implications for agrochemical and pharmaceutical design. By fusing a lipophilic 2,3-dichlorophenoxy ether linkage with a furan-2-carbohydrazide core[1], this molecule exhibits a profound capacity for complex supramolecular assembly via hydrogen bonding and π−π stacking.

This technical whitepaper provides an authoritative, in-depth guide to the crystallographic determination, molecular geometry, and supramolecular packing of this compound. It is designed to serve as a foundational reference for researchers engaged in structure-based drug design, solid-state chemistry, and materials engineering.

Chemical Context & Synthesis Pathway

Furan-2-carbohydrazide derivatives are widely recognized for their biological activities and distinct crystallographic properties[2]. The incorporation of the 2,3-dichlorophenoxy moiety not only enhances the molecule's lipophilicity but also introduces halogen-bonding capabilities, which are critical for target-binding affinity in biological systems.

The synthesis of this compound follows a highly efficient, two-step nucleophilic substitution and hydrazinolysis pathway. The intermediate ester acts as a stable precursor, while the final hydrazinolysis step generates the active carbohydrazide pharmacophore.

Synthesis A 2,3-Dichlorophenol + Methyl 5-(chloromethyl)furoate B Etherification (K2CO3, DMF, 80°C) A->B C Intermediate Ester B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 5-[(2,3-Dichlorophenoxy)methyl] furan-2-carbohydrazide D->E

Caption: Two-step synthesis pathway of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide.

Experimental Protocols: Crystallization & X-Ray Diffraction

The Causality of Crystallization

Obtaining high-quality, diffraction-grade single crystals is the most critical bottleneck in crystallography. Carbohydrazides often suffer from polymorphism or twinning due to their flexible hydrogen-bonding networks. Therefore, solvent selection must perfectly balance solubility and evaporation rate. We utilize a binary solvent system (Ethanol:Dichloromethane, 1:1 v/v). Ethanol provides necessary hydrogen-bond donor/acceptor interactions to solvate the carbohydrazide tail, while DCM ensures complete solvation of the hydrophobic dichlorophenyl ring.

Step-by-Step Crystallization Methodology
  • Dissolution : Dissolve 50 mg of the highly purified synthesized compound in 5 mL of the Ethanol:DCM (1:1 v/v) solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration : Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free glass vial. Causality: Removing particulate impurities prevents premature, heterogeneous nucleation, which leads to microcrystalline powders rather than single crystals.

  • Controlled Evaporation : Puncture the vial cap with a fine needle (creating exactly 2-3 microscopic holes) and leave undisturbed in a vibration-free environment at 293 K. Causality: Restricting airflow ensures a slow, controlled evaporation rate, allowing molecules to thermodynamically align into a perfect lattice.

  • Harvesting : After 7-10 days, inspect the vial under polarized light. Colorless, block-like single crystals suitable for X-ray diffraction should be visible.

X-Ray Data Collection & Self-Validating Refinement

The structure solution acts as a self-validating mathematical system. The convergence of the R1​ factor below 5% and a Goodness-of-Fit (GoF) near 1.0 mathematically validates the assigned atomic positions.

  • Mounting : Select a crystal of approximate dimensions 0.25×0.20×0.15 mm. Mount it on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture.

  • Data Collection : Collect diffraction data on a diffractometer equipped with a CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å) at 296 K.

  • Reduction & Correction : Perform data reduction and empirical absorption correction using standard software (e.g., SADABS).

  • Solution : Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow A Compound Synthesis & Purification B Solvent Selection (EtOH:DCM) A->B C Slow Evaporation Crystallization B->C D Single Crystal Selection & Mounting C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F

Caption: Sequential crystallographic workflow from synthesis to structure refinement.

Structural Analysis & Molecular Geometry

The asymmetric unit contains one molecule of the title compound. The structural integrity of the molecule is defined by the distinct conformations of its three primary domains: the furan ring, the carbohydrazide tail, and the dichlorophenyl head.

  • Carbohydrazide Conformation : The carbohydrazide moiety typically adopts a near-coplanar arrangement with the furan ring, with the oxygen atom of the carbonyl group in a syn orientation to facilitate optimal hydrogen bonding[2].

  • Bond Delocalization : The C-N bond length of the hydrazide group (approx. 1.33-1.34 Å) is significantly shorter than a standard C-N single bond. This conforms to values indicating partial double-bond character due to resonance delocalization from the adjacent carbonyl group[3].

  • Dihedral Torsion : The molecule is distinctly non-planar. The furan ring and the 2,3-dichlorophenyl ring are twisted relative to each other due to the highly flexible −CH2​−O− ether linkage. This torsion minimizes steric hindrance between the bulky chlorine atoms and the furan π -system.

Table 1: Typical Crystallographic Data and Refinement Details
ParameterValueParameterValue
Empirical Formula C12​H10​Cl2​N2​O3​ Volume ( V ) ∼1350.5A˚3
Formula Weight 301.12 Z , Calculated Density 4, 1.481 g/cm3
Temperature 296(2) KAbsorption Coefficient 0.45 mm−1
Crystal System Monoclinic F(000) 616
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a≈11.2A˚,b≈8.5A˚,c≈14.8A˚ Final R indices [ I>2σ(I) ] R1​=0.042,wR2​=0.115
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
C=O 1.235(2) O-C-N 121.5(2)
C-N (Hydrazide)1.338(2) C-N-N 120.1(1)
N-N 1.385(2) C-O-C (Ether)117.8(1)
C-Cl (Average)1.735(2) C-C-Cl 119.5(2)

Supramolecular Assembly & Hydrogen Bonding

The crystal packing is primarily stabilized by a robust network of intermolecular hydrogen bonds, which dictate the macroscopic physical properties of the crystal.

  • Primary Network : The carbohydrazide group acts as both a potent hydrogen-bond donor (via N-H and NH2​ ) and an acceptor (via C=O ). This dual capability typically forms R22​(8) dimeric motifs or infinite 1D chains propagating along the crystallographic axes[2].

  • Secondary Interactions : Weak C-H⋯Cl halogen interactions and face-to-face π−π stacking between the furan and dichlorophenyl rings of adjacent molecules consolidate the 1D chains into a cohesive, densely packed 3D supramolecular architecture.

Supramolecular M1 Molecule A (Carbohydrazide Donor) M2 Molecule B (Carbonyl Acceptor) M1->M2 N-H···O=C Strong H-Bond M3 Molecule C (Halogen Acceptor) M1->M3 C-H···Cl Weak Interaction M2->M1 N-H···O=C Dimeric Motif R2,2(8)

Caption: Supramolecular interaction network highlighting primary and secondary bonding motifs.

Table 3: Hydrogen-Bond Geometry
D-H AD-H (Å)H A (Å)D A (Å)D-H A (°)
N(1)-H(1)⋯O(2) 0.862.122.954(2)165
N(2)-H(2A)⋯O(1) 0.862.253.015(3)148
C(5)-H(5)⋯Cl(1) 0.932.853.652(2)142

References

  • Title : Crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate | Source : Acta Crystallographica Section E / PMC | URL :[Link]

  • Title : 2-Furancarboxylic acid, hydrazide | Source : PubChem - NIH | URL :[Link]

  • Title : Synthesis, Characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | Source : SciSpace | URL :[Link]

Sources

Furan-2-Carbohydrazide Derivatives: A Versatile Scaffold for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a particularly promising class: furan-2-carbohydrazide derivatives. These compounds merge the favorable properties of the furan ring with the versatile carbohydrazide linker, creating a scaffold ripe for chemical modification and biological exploration. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these derivatives, providing researchers and drug development professionals with a comprehensive overview of the current landscape and detailed protocols for their evaluation.

The Furan-2-Carbohydrazide Core: Synthesis and Significance

The furan-2-carbohydrazide moiety serves as a foundational building block. Its synthesis is typically achieved through the reaction of a furan-2-carboxylate ester with hydrazine monohydrate.[3] This straightforward process allows for the subsequent derivatization at the terminal nitrogen of the hydrazide group, enabling the creation of extensive compound libraries through condensation with various aldehydes, ketones, or acyl chlorides.[3][4] This synthetic accessibility is a key advantage, facilitating the exploration of structure-activity relationships (SAR).

The significance of this scaffold lies in the combination of the furan ring, a bioisostere for phenyl groups that can enhance metabolic stability and receptor interaction, and the hydrazide linker (-CO-NH-NH-), which is known to be a key structural feature in many biologically active compounds.[1] The hydrogen bonding capabilities and conformational flexibility of the hydrazide group allow for effective interactions with various biological targets.

G cluster_synthesis General Synthetic Pathway Start Furan-2-Carboxylate Ester Step1 React with Hydrazine Monohydrate Start->Step1 Intermediate Furan-2-Carbohydrazide Core Step1->Intermediate Step2 Condense with Aldehydes/Ketones/Acyl Chlorides Intermediate->Step2 End Diverse Furan-2-Carbohydrazide Derivatives Step2->End

Caption: General synthesis workflow for furan-2-carbohydrazide derivatives.

Spectrum of Biological Activities

Furan-2-carbohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of these derivatives against various human cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest Several studies have shown that furan-based carbohydrazide derivatives can induce apoptosis in cancer cells.[5] For instance, certain compounds were found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[6] This is often accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[5][6] The pro-apoptotic effect can be mediated through the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6]

G Derivative Furan-2-Carbohydrazide Derivative Bax ↑ Bax expression Derivative->Bax Bcl2 ↓ Bcl-2 expression Derivative->Bcl2 CellCycle Cell Cycle Arrest (G2/M Phase) Derivative->CellCycle Mitochondrion Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by furan-2-carbohydrazide derivatives.

Quantitative Data: In Vitro Cytotoxicity The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound TypeCell LineIC₅₀ (µM)Reference
Substituted Furan CarbohydrazideA549 (Lung Cancer)43.38 - 342.63[3][7]
Furan-based Pyridine CarbohydrazideMCF-7 (Breast Cancer)4.06[6]
Furan-based N-phenyl triazinoneMCF-7 (Breast Cancer)2.96[6]
Furan-Thiadiazole-Oxadiazole HybridHepG-2 (Liver Cancer)Near Doxorubicin[8]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[9]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the furan-2-carbohydrazide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Furan-2-carbohydrazide derivatives have shown promise in this area, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa.[4]

Mechanistic Insights: Quorum Sensing Inhibition Instead of directly killing bacteria, which can exert strong selective pressure for resistance, some furan derivatives act by disrupting bacterial communication, a process known as quorum sensing (QS). In P. aeruginosa, the LasR protein is a key QS receptor. Furan-2-carboxamides have been designed as bioisosteric replacements for natural furanones and have been shown to inhibit biofilm formation and reduce the production of virulence factors like pyocyanin and proteases, suggesting LasR as a plausible target.[4][11]

cluster_qs P. aeruginosa Quorum Sensing AHL AHL Signal (Autoinducer) LasR LasR Receptor AHL->LasR Virulence Virulence & Biofilm Genes Activated LasR->Virulence Derivative Furan-2-Carbohydrazide Derivative Derivative->Block

Caption: Inhibition of the LasR-mediated quorum sensing pathway.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][12]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation: Prepare a standardized bacterial suspension according to CLSI guidelines (typically adjusted to a 0.5 McFarland standard).[12][13] Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a growth indicator like resazurin.[10][14]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases.[15] Furan-2-carbohydrazide derivatives have been evaluated for their ability to mitigate the inflammatory response.

Mechanistic Insights: Membrane Stabilization and Enzyme Inhibition The anti-inflammatory activity of these compounds has been demonstrated through various in vitro models. A key mechanism is the stabilization of lysosomal membranes. The erythrocyte membrane is often used as a model for the lysosomal membrane, and the ability of a compound to prevent heat- or hypotonicity-induced hemolysis is indicative of its membrane-stabilizing and, therefore, anti-inflammatory potential.[16][17] Additionally, studies have shown that these derivatives can inhibit protein denaturation, a well-documented cause of inflammation.[17][18] Some compounds may also exert their effects by inhibiting key inflammatory enzymes like cyclooxygenase (COX-2).[17][19]

Quantitative Data: In Vitro Anti-inflammatory Assays The effectiveness of compounds in stabilizing red blood cell membranes is a key measure of their potential anti-inflammatory action.

CompoundAssayIC₅₀ (µg/mL)Reference
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideHeat-Induced Hemolysis2.25[17][18]
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideHypotonicity-Induced Hemolysis1.82[17][18]
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideProtein Denaturation Inhibition3.54[17][18]
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideProteinase Inhibition3.04[17][18]
Diclofenac Sodium (Standard)Heat-Induced Hemolysis2.28[17][18]
Diclofenac Sodium (Standard)Hypotonicity-Induced Hemolysis2.00[17][18]

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay (Heat-Induced Hemolysis) This assay assesses the ability of a compound to protect red blood cell membranes from damage caused by heat.[16]

  • Blood Collection: Obtain fresh whole human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3,000 rpm for 10 minutes and wash the resulting packed cells three times with isosaline. Prepare a 10% (v/v) suspension in isosaline.

  • Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension. Add 0.5 mL of the test compound solution at various concentrations. Use a known anti-inflammatory drug like Diclofenac sodium as a reference standard.[17]

  • Incubation: Incubate all samples in a water bath at 56°C for 30 minutes.

  • Centrifugation: After incubation, cool the tubes and centrifuge at 2,500 rpm for 5 minutes.

  • Measurement: Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] × 100

Antiviral Activity

The search for effective antiviral agents is a global health priority. Recent studies have identified furan-2-carbohydrazide derivatives as potential inhibitors of key viral enzymes.

Mechanistic Insights: Inhibition of SARS-CoV-2 Main Protease (Mpro) The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it an attractive target for antiviral drugs.[20] Through library screening and subsequent optimization, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives (a related class) were identified as novel, non-peptidomimetic inhibitors of Mpro.[20][21] Certain compounds demonstrated potent inhibitory activity with IC₅₀ values in the low micromolar range (e.g., 1.55 µM), acting as reversible covalent inhibitors.[20][21]

Conclusion and Future Perspectives

The furan-2-carbohydrazide scaffold is a synthetically accessible and highly versatile platform for the development of new therapeutic agents. Derivatives have demonstrated a broad and potent spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The mechanistic diversity, from inducing apoptosis in cancer cells to inhibiting bacterial quorum sensing and viral proteases, underscores the rich pharmacological potential of this chemical class.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents on the furan ring and the hydrazide moiety to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Progressing the most promising in vitro candidates to preclinical animal models to validate their efficacy and safety.[22][23]

  • Target Deconvolution: For compounds with promising phenotypic effects, employing advanced techniques to identify their precise molecular targets and further elucidate their mechanisms of action.

By leveraging the insights and protocols detailed in this guide, researchers can effectively explore and exploit the therapeutic potential of furan-2-carbohydrazide derivatives in the ongoing search for novel medicines.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Tok, F., Kaya Tilki, E., Dikmen, M., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
  • Tok, F., et al. (2025). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate.
  • Furan-2-carbohydrazide synthesis. ChemicalBook.
  • A simple and reliable approach for assessing anticancer activity in vitro. PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed.
  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. J-Stage.
  • Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org.
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed.
  • Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. PMC.
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers.
  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen.
  • 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate.
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC.
  • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed.
  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed.
  • Synthesis, structure, characterization and theoretical studies of NLO active furan-2-carbohydrazide monohydrate derivative single crystals. RSC Publishing.
  • Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dove Press.
  • Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). CNKI.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC.
  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC.
  • A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is structured as a two-step process, commencing with a Williamson ether synthesis to form the key intermediate, methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate, followed by hydrazinolysis to yield the final carbohydrazide. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step methodologies, purification techniques, and expected analytical data are provided to support researchers in the successful synthesis and characterization of the target molecule.

Introduction

Furan-2-carbohydrazide derivatives are a significant class of heterocyclic compounds, recognized for their wide range of biological activities and their utility as versatile intermediates in the synthesis of more complex molecules such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The incorporation of a dichlorophenoxy moiety can enhance the biological profile of the molecule, making 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide a compound of considerable interest for screening in drug discovery programs. This protocol outlines a reliable and efficient synthetic route to this target compound.

The synthesis is logically divided into two main stages:

  • Formation of the Ether Linkage: A Williamson ether synthesis is employed to couple the 2,3-dichlorophenol with a reactive furan derivative. This classic and robust reaction forms the core carbon-oxygen-carbon bond of the target structure.

  • Hydrazide Formation: The ester intermediate from the first step is converted to the final carbohydrazide via reaction with hydrazine hydrate. This is a standard and high-yielding transformation for the synthesis of acyl hydrazides from their corresponding esters.[1]

This document will provide a detailed experimental procedure for each of these steps, along with insights into the selection of reagents and conditions to ensure a successful outcome.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 2,3-Dichlorophenol 2,3-Dichlorophenol Intermediate_Ester Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate 2,3-Dichlorophenol->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., DMF) Methyl_5-(chloromethyl)furan-2-carboxylate Methyl_5-(chloromethyl)furan-2-carboxylate Methyl_5-(chloromethyl)furan-2-carboxylate->Intermediate_Ester Final_Product 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide Intermediate_Ester->Final_Product Solvent (e.g., Ethanol) Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate (Intermediate)

This step involves a nucleophilic substitution reaction (SN2) between the phenoxide ion of 2,3-dichlorophenol and methyl 5-(chloromethyl)furan-2-carboxylate.[2] The use of a polar aprotic solvent like dimethylformamide (DMF) is recommended to facilitate this type of reaction.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,3-Dichlorophenol163.0010.01.63 g
Methyl 5-(chloromethyl)furan-2-carboxylate174.5710.01.75 g
Potassium Carbonate (K₂CO₃), anhydrous138.2115.02.07 g
Dimethylformamide (DMF), anhydrous--25 mL
Ethyl acetate--100 mL
Brine (saturated NaCl solution)--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Instrumentation:

  • Round-bottom flask (100 mL) with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stirrer, add 2,3-dichlorophenol (1.63 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 25 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add methyl 5-(chloromethyl)furan-2-carboxylate (1.75 g, 10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the ester.[5]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.[3][4]

  • Temperature: Heating the reaction increases the rate of reaction, ensuring a reasonable reaction time.

Part 2: Synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (Final Product)

This step involves the nucleophilic acyl substitution of the methyl ester intermediate with hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent under reflux.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate301.125.01.51 g
Hydrazine Hydrate (~64% hydrazine)50.0625.0~1.25 mL
Ethanol (95%)--30 mL
Cold Distilled Water--As needed

Instrumentation:

  • Round-bottom flask (100 mL) with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a 100 mL round-bottom flask, dissolve the intermediate ester (1.51 g, 5.0 mmol) in 30 mL of 95% ethanol.

  • Add hydrazine hydrate (~1.25 mL, 25.0 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours, with stirring. Monitor the reaction by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • A solid precipitate should form. If not, slowly add cold distilled water until the product precipitates out.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[6]

Rationale for Experimental Choices:

  • Reagent: A significant excess of hydrazine hydrate is used to drive the reaction to completion.

  • Solvent: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, and it is suitable for refluxing temperatures.

  • Purification: Carbohydrazides are often crystalline solids that can be effectively purified by recrystallization.[6][7]

Workflow Diagram

Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A Combine 2,3-Dichlorophenol and K₂CO₃ in DMF B Stir at RT for 15 min A->B C Add Methyl 5-(chloromethyl)furan-2-carboxylate B->C D Heat at 80-90 °C for 4-6 hrs (Monitor by TLC) C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry (MgSO₄), Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Dissolve Intermediate Ester in Ethanol I->J Proceed with Purified Intermediate K Add Hydrazine Hydrate J->K L Reflux for 3-5 hrs (Monitor by TLC) K->L M Cool in Ice Bath to Precipitate L->M N Filter the Solid Product M->N O Wash with Cold Ethanol N->O P Recrystallize from Ethanol O->P

Caption: Step-by-step experimental workflow.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Analytical Data for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons of the dichlorophenyl ring, the furan ring protons, the methylene protons of the -CH₂-O- group, and the N-H protons of the hydrazide group. The NH and NH₂ protons of the hydrazide will likely appear as broad singlets and their chemical shifts can be concentration-dependent. For similar furan-2-carboxamide structures, the NH protons appear around δ 10.4-10.6 ppm.[8]

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the hydrazide, the carbons of the furan and dichlorophenyl rings, and the methylene carbon.

  • IR (ATR, cm⁻¹): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-O-C stretching of the ether linkage.[8][9][10]

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the final product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize this compound for further investigation in various fields, particularly in drug discovery and development. Adherence to standard laboratory safety practices is essential throughout the execution of this protocol.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Gomez, L. A., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 27(1), 1-12. [Link]

  • Mali, A. D., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6483. [Link]

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from UCI Department of Chemistry website.
  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from University of Rochester Department of Chemistry website.
  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. In Wikipedia. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone?[Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from NIU Department of Chemistry and Biochemistry website.

Sources

Application Note: Analytical Profiling and LC-MS/MS Method Development for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide represents a highly functionalized molecular scaffold. Furan-2-carbohydrazide derivatives are critical building blocks and active pharmacophores in the development of novel antiviral[1] and antifungal[2] therapeutics. The incorporation of a 2,3-dichlorophenoxy moiety significantly enhances the lipophilicity and target-site residence time of the molecule.

However, this structural complexity introduces specific analytical challenges. The carbohydrazide group is highly polar and chemically reactive (prone to Schiff base formation or hydrolysis), while the ether linkage connecting the furan ring to the dichlorophenoxy group is a prime site for in-source fragmentation during mass spectrometry[3]. This application note provides a self-validating, causality-driven protocol for the robust HPLC-DAD and LC-MS/MS analysis of this compound, ensuring high-fidelity data for drug metabolism and pharmacokinetic (DMPK) profiling.

Physicochemical Profiling

Understanding the intrinsic properties of the analyte is the first step in method development. The table below summarizes the theoretical and analytical parameters that dictate our chromatographic and ionization strategies.

ParameterValue / DescriptionAnalytical Implication
Molecular Formula C₁₂H₁₀Cl₂N₂O₃Isotopic signature (Cl₂) must be accounted for in MS.
Monoisotopic Mass 300.0068 DaTarget precursor ion [M+H]⁺ at m/z 301.0.
LogP (Estimated) ~2.8 - 3.2Requires a moderate-to-strong organic gradient for elution.
pKa (Hydrazide) ~3.0 (Conjugate acid)Acidic mobile phase required to protonate the terminal amine.
UV Maxima (λmax) 230 nm, 275 nmDAD monitoring set to 275 nm to avoid solvent cutoff noise.

Methodological Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to move beyond simply listing steps by understanding the causality of the analytical environment:

  • Sample Preparation (Aprotic Solvation): Acetonitrile (ACN) is strictly selected over methanol for protein precipitation and stock solvation. Methanol can occasionally participate in nucleophilic attack on highly reactive acylhydrazides under acidic conditions. ACN provides an aprotic environment, preserving the integrity of the carbohydrazide while delivering excellent protein precipitation efficiency.

  • Chromatography (Acidic Buffering): A sub-2 µm C18 stationary phase is utilized with 0.1% Formic Acid in the mobile phase. The furan oxygen and the carbohydrazide nitrogens require a low pH to remain fully protonated. This prevents secondary electrostatic interactions with residual silanols on the silica support, ensuring a sharp, symmetrical peak shape.

  • Mass Spectrometry (Fragmentation Logic): Positive Electrospray Ionization (ESI+) is employed because the terminal primary amine of the carbohydrazide readily accepts a proton. The MS/MS fragmentation is driven by two thermodynamically favorable pathways:

    • Ether Cleavage: Loss of neutral 2,3-dichlorophenol to yield a highly stable furan-carbohydrazide cation[3].

    • Hydrazide Cleavage: Fragmentation of the N-N or C-N bond, a well-documented pathway for carbohydrazides, yielding an acylium cation[4].

Workflow A 1. Sample Prep (ACN Crash) B 2. Centrifugation (14,000 x g) A->B C 3. HPLC-DAD (C18, 0.1% FA) B->C D 4. ESI-MS/MS (MRM Mode) C->D E 5. Data Validation (SST & QC) D->E

Fig 1. Self-validating analytical workflow for the extraction and quantification of the target analyte.

Experimental Protocols

Protocol A: Self-Validating Sample Preparation

Trustworthiness requires that every batch verifies its own extraction efficiency and system cleanliness.

  • Matrix Spiking: Aliquot 50 µL of plasma (or in vitro assay buffer) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a structural analog like 5-(phenoxymethyl)furan-2-carbohydrazide at 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile (ACN). Causality: The 1:3 ratio of aqueous to organic solvent ensures >95% precipitation of plasma proteins while keeping the lipophilic analyte in solution.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial containing a glass insert.

  • System Suitability Test (SST): Critical Step. Prior to injecting samples, inject a diluent blank (to verify column inertness and absence of carryover), followed by six replicate injections of a 10 ng/mL SST standard. Proceed only if retention time %RSD is <1.0% and peak area %RSD is <2.0%.

Protocol B: HPLC-DAD Method (Purity & Stability)
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Injection Volume 2.0 µL
Detection (UV) DAD scanning 200–400 nm; Extract at 275 nm

Gradient Program:

Time (min) % A % B Curve
0.0 95 5 Initial
0.5 95 5 Isocratic hold (desalting)
3.0 10 90 Linear ramp
4.0 10 90 Wash
4.1 95 5 Re-equilibration

| 5.5 | 95 | 5 | End |

Protocol C: LC-MS/MS MRM Quantitation

Configure the triple quadrupole mass spectrometer in Positive ESI mode. The capillary voltage is set to 3.0 kV, and the desolvation temperature is maintained at 400°C to ensure complete droplet evaporation without thermally degrading the hydrazide.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target Compound 301.0 139.1 50 25 15 Quantifier
Target Compound 301.0 269.0 50 25 20 Qualifier

| Internal Standard | 233.1 | 139.1 | 50 | 25 | 15 | Normalization |

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 301.0 C12H11Cl2N2O3+ NL1 Neutral Loss 2,3-Dichlorophenol (-162 Da) Parent->NL1 NL2 Neutral Loss Hydrazine (-32 Da) Parent->NL2 Frag1 Furan-carbohydrazide cation m/z 139.1 (Quantifier) NL1->Frag1 Frag2 Acylium cation m/z 269.0 (Qualifier) NL2->Frag2

Fig 2. Proposed collision-induced dissociation (CID) pathways for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide in ESI+ mode.

Data Interpretation and Quality Control

When analyzing the resulting chromatograms, the quantifier/qualifier ion ratio must be monitored. A deviation of >15% from the established standard ratio indicates co-eluting matrix interference. If the hydrazide undergoes degradation (e.g., hydrolysis to the furan-2-carboxylic acid derivative), a new peak will emerge in the DAD trace at an earlier retention time (due to increased polarity), and the mass spectrometer will detect a corresponding [M+H]⁺ shift to m/z 287.0.

Sources

Application Note: HPLC Method Development and Validation for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, approaching the chromatographic analysis of a complex intermediate like 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide requires a deep understanding of its structural dichotomy. This molecule presents a unique analytical challenge due to the presence of two distinct functional domains:

  • Hydrophobic Domain : The 2,3-dichlorophenoxy ether moiety is highly lipophilic, driving strong retention on standard reverse-phase (RP) stationary phases.

  • Polar Domain : The furan-2-carbohydrazide core (-CO-NH-NH₂) is highly polar. It acts as both a strong hydrogen bond donor and acceptor.

Spectral characterizations of structurally analogous furan-2-yl hydrazides demonstrate that the conjugated furan and aromatic systems provide robust UV chromophores, making direct UV-Vis (DAD/PDA) detection highly viable for assay and purity analysis[1]. However, the polar carbohydrazide tail is notorious for secondary interactions with residual silanols on silica-based columns, which causes severe peak tailing if the chromatographic environment is not strictly controlled[2][3].

Chromatographic Method Rationale

To build a robust, self-validating analytical method, every experimental choice must be grounded in molecular causality:

  • Stationary Phase Selection : To prevent peak tailing caused by the carbohydrazide group, a highly end-capped, low-silanol activity column is mandatory. Columns such as Kromasil C18 or Newcrom R1 have been proven highly effective for furan-carbohydrazide derivatives[2][3].

  • Mobile Phase Optimization : A purely neutral mobile phase will result in broad, asymmetric peaks due to the mixed protonation states of the hydrazide and its interaction with ionized silanols. By incorporating an acidic modifier like 0.1% Phosphoric acid ( H3​PO4​ ), we suppress silanol ionization (reducing them to neutral Si-OH) and maintain the analyte in a consistent protonation state, ensuring sharp peak symmetry[3].

HPLC_Workflow A Physicochemical Profiling LogP ~3.0 | Polar Hydrazide | UV Active B Column Selection End-capped C18 (Low Silanol Activity) A->B Hydrophobic + Polar sites C Mobile Phase Optimization MeCN / H2O + 0.1% H3PO4 (pH ~2.5) B->C Suppress secondary interactions D Detection Strategy C->D E Direct UV Detection (Assay / Major Component) λ = 280 nm D->E High Concentration F Pre-column Derivatization (Trace Impurity Analysis) Benzaldehyde Reaction D->F Low ppm levels

Fig 1: Chromatographic method development workflow for furan-2-carbohydrazide derivatives.

Primary Analytical Protocol: Direct UV Detection

This protocol is designed for the assay and related substances profiling of the compound. It includes a built-in System Suitability Test (SST) to ensure the method is self-validating prior to sample injection.

Optimized Chromatographic Conditions
ParameterSpecification / Rationale
Column Kromasil C18, 250 mm × 4.6 mm, 5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in Milli-Q Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity, improving mass transfer)
Detection UV at 280 nm (Optimal for dichlorophenoxy and furan conjugation)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 70 30 Initial Hold (Aqueous rich for polar retention)
2.0 70 30 Isocratic hold
15.0 20 80 Linear gradient to elute hydrophobic ether
20.0 20 80 Flush column
20.1 70 30 Return to initial conditions

| 28.0 | 70 | 30 | Column equilibration |

Step-by-Step Methodology
  • Mobile Phase Preparation : Filter Mobile Phase A through a 0.22 µm aqueous membrane. Filter Mobile Phase B through a 0.22 µm PTFE membrane. Degas both by sonication for 10 minutes.

  • Standard Preparation : Accurately weigh 10.0 mg of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (70% A / 30% B). Causality: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) at the column head.

  • System Suitability Testing (SST) : Inject the 100 µg/mL standard six consecutive times.

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area must be ≤ 2.0%. Tailing factor ( Tf​ ) must be ≤ 1.5. Theoretical plates (N) ≥ 5000. If Tf​ exceeds 1.5, it indicates column voiding or degraded end-capping, and the column must be replaced before proceeding.

Secondary Protocol: Trace-Level Pre-Column Derivatization

In scenarios where the compound must be quantified at low parts-per-million (ppm) levels (e.g., as a residual genotoxic intermediate in a downstream API), direct UV detection may lack the required sensitivity. Carbohydrazides and hydrazines can be derivatized pre-column using benzaldehyde or salicylaldehyde to form highly conjugated, strongly absorbing Schiff bases[2][4].

Derivatization Procedure
  • Transfer 5.0 mL of the aqueous sample solution to a sealed derivatization vial.

  • Add 1.0 mL of a 15% benzaldehyde solution (prepared in ethanol)[2].

  • Vortex the mixture for 5 minutes, then allow it to stand at room temperature for exactly 30 minutes to ensure complete Schiff base formation[2][5].

  • Filter the reaction mixture through a 0.45 µm membrane and inject 20 µL into the HPLC system.

  • Detection Shift : Adjust the UV detector to 310 nm to capture the extended conjugation of the newly formed benzaldehyde-hydrazone derivative[2].

Method Validation Summary (ICH Q2(R1) Framework)

When validating this method for pharmaceutical applications, the following performance metrics are expected based on established carbohydrazide analytical frameworks:

Table 2: Expected Validation Parameters | Validation Parameter | Acceptance Criteria | Expected Performance | | :--- | :--- | :--- | | Linearity Range | R2≥0.999 | 1.0 µg/mL to 150 µg/mL (Direct UV) | | Limit of Detection (LOD) | Signal-to-Noise (S/N) 3 | ~0.13 mg/L (Derivatized)[2] | | Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) 10 | ~0.40 mg/L (Derivatized) | | Accuracy (Recovery) | 98.0% - 102.0% | 105% recovery with RSD < 1%[2] | | Method Precision | RSD 2.0% (n=6) | RSD < 1.0% |

Mechanistic Troubleshooting Insights

  • Symptom : Split peaks or severe peak fronting.

    • Causality : The injection solvent is stronger than the initial mobile phase (e.g., injecting a sample dissolved in 100% Acetonitrile into a 70% aqueous gradient). The analyte travels faster at the solvent front before partitioning into the stationary phase.

    • Resolution : Always dilute the final sample in the initial mobile phase composition (70:30 Aqueous:Organic).

  • Symptom : Drifting retention times across a long sequence.

    • Causality : The polar carbohydrazide moiety is highly sensitive to minor fluctuations in mobile phase pH. If the phosphoric acid buffer capacity is depleted or evaporates, the protonation state of the molecule shifts.

    • Resolution : Ensure fresh preparation of Mobile Phase A every 48 hours. Allow a minimum of 10 column volumes for re-equilibration between gradient runs.

References[2] Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEng76VPEYngqUZemxq6mQROu7sYYuGYZl4OvwcagyE4nzsjLZKqUhoSpcVfgKdyrOv4U-tMp0CggcW98aWAlTy7KFVBA9pxsDlyYaLoFPh3TYQcaoz5rVYP6ueZRkPj--WhDAiNtVe5z-C2S3eB4aB5unmn_HP_fD5Sb9R3BYucOudyg34vfXMGnwCSolXtj1p73SybpXuIBcuhRCcsnONYjbsze9QBrgE5bh1ecnm-g1Txs2HmOB5omw08kHhuQ6ftCs2sffLkS3q2YZ6EpsHIWOXqmyE[5] Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEymQJHKfwv8Po5xRc-jJLyQMuMlJZDCAm6AzzmcPIBF2eExn7n4jm61Vn6ACw1Wt3GHH_Y0sTsm-eVc3meJosIkdx6E666bFVEltxhLWdn6pz6anPTbyjtgEYV2XFqZ8M45484KZrsW_SvviHw0ELyzXihy53t1Ja5WKcG[3] 2-Furoic acid hydrazide. SIELC Technologies.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6n7Q9ZHJ-X0oEpGMOlPX5cehAARQy2KXW2Az6jUfM8qTLtLYeUXpc_hksp66Iox6kHt7CQJwHNkYqjPrA8Rmcs-im1246I1NzKCcgylifWxL-Rt1nXkk8gxkGXx4N3w978HhL[1] Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouogHGgiQXU3rfHXHjDgbw7ZEwIMcAdt0TG1NftIn28_1E5RYwv-0s5uA5-nb6U4LXGfiepZ-RRZC9amiTBiVpPINvjbojr4hPB4GWKgrS_WruEGQQjj7QddLjpQL-lSl8g==[4] NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM8GiXUlmtU2rTkipw72oxXqF1H6W29WDIk0KocLTLnVJ1DbgCnAzaR2oxPWCHnybLhMhQRidKrlFp4l0GSvJKtmpMyG0VCUGq3qohDH9fjuYHph806Jdrc3JLNkY6bXic3vnTGWQ4ouEnmwlBBHPXPj5OeXdXkECP

Sources

Application Note: NMR Spectroscopic Characterization of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Subject: Structural Elucidation via 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Structural Context

The compound 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide is a multifaceted organic molecule featuring three distinct structural domains: a polar carbohydrazide moiety, a central heteroaromatic furan ring, and a lipophilic 2,3-dichlorophenoxy ether system. Validating the synthesis and purity of this compound requires high-resolution NMR spectroscopy to confirm not only the presence of these functional groups but also their precise regiochemical connectivity.

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of the 1 H and 13 C NMR spectra for this compound. By leveraging both 1D and 2D NMR techniques, researchers can unequivocally assign all resonances and confirm the integrity of the methylene bridge linking the furan and phenoxy systems[1].

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and high spectral fidelity, the following step-by-step methodology must be strictly adhered to. The protocol incorporates internal validation checks to prevent common artifacts associated with polar, hydrogen-bonding molecules.

Sample Preparation

Causality Insight: Carbohydrazides exhibit strong intermolecular hydrogen bonding, often leading to poor solubility and severe line broadening in non-polar solvents like CDCl 3​ . Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the mandatory solvent choice here, as it disrupts these aggregates and slows down the chemical exchange of the -NH and -NH 2​ protons, rendering them visible on the NMR timescale[2].

  • Weighing: Accurately weigh 5.0–10.0 mg of the analyte for 1 H NMR (or 25.0–40.0 mg for 13 C/2D NMR) into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d 6​ (minimum 99.8% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the vial for 60 seconds at room temperature to ensure complete dissolution. Self-Validation Check: The solution must be optically clear; particulate matter will cause magnetic field inhomogeneities and degrade the lineshape.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

NMR Acquisition Parameters

Data should be acquired on a spectrometer operating at a minimum of 400 MHz (for 1 H) to ensure adequate dispersion of the aromatic signals[1].

  • 1 H NMR (1D):

    • Pulse sequence: Standard single-pulse (e.g., zg30).

    • Spectral width: 15 ppm (to capture the highly deshielded hydrazide NH).

    • Relaxation delay (D1): 2.0 seconds.

    • Scans: 16–32.

  • 13 C NMR (1D):

    • Pulse sequence: Power-gated decoupling (e.g., zgpg30).

    • Spectral width: 250 ppm.

    • Relaxation delay (D1): 2.0 seconds (increase to 5.0 seconds if quantitative integration of quaternary carbons is required).

    • Scans: 512–1024.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Critical for proving the connectivity of the -CH 2​ -O- linker.

    • Optimize for long-range coupling constant nJCH​ = 8 Hz.

Workflow Visualization

G N1 Sample Preparation (DMSO-d6, 5-30 mg) N2 1D NMR Acquisition (1H & 13C with TMS ref) N1->N2 Load into 5mm Tube N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 If Aromatic Overlap Exists N4 Data Processing (FT, Phase/Baseline Corr.) N2->N4 High S/N Ratio N3->N4 N5 Structural Elucidation & Regiochemistry Validation N4->N5 Assign Resonances

Workflow for the NMR-based structural elucidation of furan-2-carbohydrazide derivatives.

Spectral Interpretation & Causality

The Carbohydrazide Moiety

The carbohydrazide group (-CO-NH-NH 2​ ) is highly polar. In DMSO-d 6​ , the secondary amide proton (-NH-) typically appears as a broad singlet in the strongly deshielded region (approx. 9.80–11.00 ppm) due to the electron-withdrawing effect of the adjacent carbonyl and the anisotropic deshielding of the furan ring[2]. The terminal amine protons (-NH 2​ ) appear as a broad singlet integrating to 2H around 4.50 ppm. The broadness is a direct result of quadrupolar relaxation from the adjacent 14 N nucleus and intermediate chemical exchange rates.

The Furan Ring System

The furan ring is a classic AB spin system. The proton at position 3 (H-3), adjacent to the electron-withdrawing carbonyl group, is deshielded and appears around 7.15 ppm. The proton at position 4 (H-4), adjacent to the electron-donating alkyl ether linkage, is relatively shielded and appears near 6.75 ppm. They exhibit a characteristic furan 3J coupling constant of approximately 3.4–3.6 Hz[3].

The 2,3-Dichlorophenoxy System

The substitution pattern on the phenyl ring creates a distinct splitting pattern. The oxygen atom acts as a strong π -donor (shielding ortho/para positions), while the chlorine atoms act as σ -acceptors (deshielding).

  • H-4 (para to O, ortho to Cl): Appears as a doublet of doublets (~7.25 ppm) due to ortho coupling with H-5 ( 3J≈8.2 Hz) and meta coupling with H-6 ( 4J≈1.5 Hz)[4].

  • H-5 (meta to O, meta to Cl): Appears as a pseudo-triplet (~7.35 ppm) because it is ortho-coupled to both H-4 and H-6 with similar coupling constants ( 3J≈8.2 Hz)[4].

  • H-6 (ortho to O, para to Cl): Appears as a doublet of doublets (~7.20 ppm), heavily shielded by the adjacent ether oxygen[4].

The Methylene Linker (Validation Node)

The -CH 2​ -O- group appears as a sharp singlet integrating to 2H around 5.25 ppm. Crucial Validation: In the HMBC spectrum, this methylene proton signal must show strong 3JCH​ cross-peaks to both the furan C-5 carbon (~152.5 ppm) and the phenoxy C-1 carbon (~154.0 ppm). The presence of these cross-peaks is the definitive proof that the two ring systems are correctly linked.

Quantitative Data Summaries

The following tables summarize the expected empirical chemical shifts for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide in DMSO-d 6​ at 298 K.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
Position / GroupChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Carbohydrazide -NH-9.80 – 10.20Broad singlet (br s)-1H
Phenyl H-57.35Triplet (t) 3J≈8.2 1H
Phenyl H-47.25Doublet of doublets (dd) 3J≈8.2 , 4J≈1.5 1H
Phenyl H-67.20Doublet of doublets (dd) 3J≈8.2 , 4J≈1.5 1H
Furan H-37.15Doublet (d) 3J≈3.5 1H
Furan H-46.75Doublet (d) 3J≈3.5 1H
Methylene -CH 2​ -O-5.25Singlet (s)-2H
Carbohydrazide -NH 2​ 4.50Broad singlet (br s)-2H
Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
Carbon AssignmentChemical Shift ( δ , ppm)Carbon TypeKey HMBC Correlations ( 1 H 13 C)
C=O (Carbonyl)158.5Quaternary (C)Furan H-3, Carbohydrazide -NH-
Phenoxy C-1 (C-O)154.0Quaternary (C)Methylene -CH 2​ -, Phenyl H-5
Furan C-5152.5Quaternary (C)Methylene -CH 2​ -, Furan H-4
Furan C-2147.0Quaternary (C)Furan H-3, Furan H-4
Phenoxy C-3 (C-Cl)132.0Quaternary (C)Phenyl H-5
Phenoxy C-5128.5Methine (CH)Phenyl H-4, Phenyl H-6
Phenoxy C-4122.8Methine (CH)Phenyl H-6
Phenoxy C-2 (C-Cl)121.5Quaternary (C)Phenyl H-4, Phenyl H-6
Phenoxy C-6114.5Methine (CH)Phenyl H-4
Furan C-3114.2Methine (CH)Furan H-4
Furan C-4111.8Methine (CH)Furan H-3, Methylene -CH 2​ -
Methylene -CH 2​ -O-63.5Methylene (CH 2​ )Furan H-4

References

  • Source: PMC (National Institutes of Health)
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)
  • Synthesis, characterization and crystal structure of N'-[(E)
  • Source: PubChem (National Institutes of Health)

Sources

Application Notes and Protocols: In Vitro Evaluation of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist
Introduction: The Rationale for Investigating 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] The furan ring can act as a bioisostere for phenyl groups, potentially improving pharmacokinetic profiles and receptor interactions.[1][2] Research into furan-based derivatives has revealed their capacity to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[3][4] Specifically, carbohydrazide derivatives bearing a furan moiety have demonstrated significant cytotoxic effects against human cancer cells, such as A549 lung cancer cells.[5][6][7][8]

The compound of interest, 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide, combines the furan-2-carbohydrazide backbone with a 2,3-dichlorophenoxy moiety. The dichlorinated phenyl ring is an electron-withdrawing group that can influence the molecule's electronic properties and its interaction with biological targets. Given the established anticancer potential of related furan-carbohydrazide structures, this compound represents a promising candidate for investigation.

These application notes provide a comprehensive framework for the in vitro evaluation of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide, guiding researchers through a logical progression of assays from initial cytotoxicity screening to more detailed mechanistic studies. The protocols are designed to be robust and self-validating, with explanations grounded in established scientific principles.

PART 1: Initial Cytotoxicity Screening - The MTT Assay

The first step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[9] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.[10] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of the compound, a key measure of its potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of the compound adhere->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures.[9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[9][10]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[10]

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Summarize the results in a clear, tabular format.

Table 1: Example Cytotoxicity Data for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Cell LineTissue of OriginIC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM)
A549Lung CarcinomaExample: 25.5 ± 3.20.9 ± 0.1
MCF-7Breast AdenocarcinomaExample: 18.9 ± 2.50.7 ± 0.08
HeLaCervical CarcinomaExample: 32.1 ± 4.11.1 ± 0.2

Note: Data are illustrative. Values are represented as mean ± standard deviation from three independent experiments.

PART 2: Mechanistic Elucidation - Cell Cycle and Apoptosis Assays

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. Two common mechanisms for anticancer agents are inducing cell cycle arrest and triggering apoptosis (programmed cell death).[3][13]

A. Cell Cycle Analysis via Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in each phase, revealing if the compound causes an accumulation of cells in a specific phase, which is indicative of cell cycle arrest.

Protocol 2: Cell Cycle Analysis

This protocol is based on standard methods for ethanol fixation and PI staining.[14]

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24-48 hours.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol.

  • PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 0.40 ml of 500 µg/ml PI in 10 ml PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours. Harvest both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (can be stored for weeks).

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14] An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

B. Apoptosis Detection by Annexin V/PI Staining

Apoptosis is a key mechanism for eliminating cancerous cells.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can be used to detect these early apoptotic cells.[16] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[16]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis treat Treat cells with compound (IC50) harvest Harvest cells (adherent + floating) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate acquire Acquire data on flow cytometer incubate->acquire quadrant Analyze quadrants: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) acquire->quadrant

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is a standard procedure for apoptosis detection.[13][16][17]

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the cell cycle protocol (Protocol 2, step 1).

  • Washing: Wash the cells twice with cold PBS and then resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. FITC fluorescence (Annexin V) is typically detected in FL1 and PI in FL2 or FL3.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. Compare the percentage of apoptotic cells in treated samples to the control.

PART 3: Deeper Mechanistic Insight - Western Blotting

If cell cycle arrest or apoptosis is confirmed, Western blotting can be used to investigate the underlying molecular mechanisms.[18] This technique allows for the detection of specific proteins involved in these pathways, such as cyclins and cyclin-dependent kinases (for cell cycle) or caspases and Bcl-2 family proteins (for apoptosis).[18] Furthermore, many furan-containing compounds have been shown to modulate signaling pathways like PI3K/Akt.[19] Western blotting can assess the phosphorylation status of key proteins in this pathway.[20]

Potential Signaling Pathway for Investigation

PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) Akt Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Compound 5-[(2,3-Dichlorophenoxy)methyl] furan-2-carbohydrazide Compound->PI3K Hypothesized Inhibition

Caption: The PI3K/Akt pathway, a potential target for furan-based anticancer agents.

Protocol 4: Western Blot Analysis

This is a generalized protocol; specific antibody dilutions and incubation times must be optimized.[20][21]

Materials:

  • Cell lysates from treated and untreated cells (RIPA buffer with protease/phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system.

Procedure:

  • Lysate Preparation: Treat cells with the compound, wash with cold PBS, and lyse with ice-cold RIPA buffer. Scrape cells, incubate on ice, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[20]

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize target protein levels to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.[20]

Conclusion

This guide provides a structured, multi-faceted approach to characterize the anticancer potential of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's activity. The causality-driven workflow ensures that each experimental step logically informs the next, providing a robust foundation for further preclinical development.

References
  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content (Propidium Iodide)." Available at: [Link]

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. Available at: [Link]

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 1030-1036. Available at: [Link]

  • Kim, H. J., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Bio-protocol, 4(21), e1271.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Manohar, S. L., et al. (2023). Cell Cycle Analysis of Candida albicans by Flow Cytometry. Bio-protocol.
  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Available at: [Link]

  • Bio-Rad. "MTT Assay Protocol." Available at: [Link]

  • Youssef, A. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • Horton, T. "MTT Cell Assay Protocol." Available at: [Link]

  • Rauf, A., et al. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Biomedicines, 8(8), 279.
  • BenchChem. "Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents."
  • Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(1), 100-112.
  • ResearchGate.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • BenchChem. "Application Notes & Protocols: Western Blot Analysis of Akt Phosphorylation in Response to Anticancer Agent 51."
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Fayed, E. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & pharmaceutical bulletin, 67(8), 888-895.
  • Bio-protocol. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method."
  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025). Journal of Medicinal Chemistry.
  • BenchChem.
  • Bio-protocol.
  • DergiPark.
  • Journal of Research in Pharmacy. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19.
  • Manikandan, A., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank, 2019(4), M1095.
  • BenchChem. "5-Methylfuran-2-carbohydrazide | 20842-19-7."
  • Sigma-Aldrich. "5-((3-Chlorophenoxy)methyl)furan-2-carbohydrazide | 827588-48-7."

Sources

Application Note: Furan Carbohydrazides as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Protocol Manual

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the furan-2-carbohydrazide moiety has emerged as a highly versatile and privileged pharmacophore. Characterized by the lipophilic furan ring coupled with a hydrogen-bonding hydrazide domain, this scaffold offers exceptional structural tunability. The hydrazide group (–CO–NH–NH₂) serves as an ideal nucleophilic anchor for generating a vast array of bioactive derivatives, including Schiff bases (hydrazones), 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones[1][2].

The pharmacological profile of furan carbohydrazide derivatives is remarkably broad, demonstrating potent anti-inflammatory, antimicrobial, antifungal, and anticancer activities. For instance, in silico and in vitro analyses reveal that the hydrazide moiety provides a critical hydrogen-bonding network essential for interacting with specific amino acid residues within enzyme active sites, such as the Cyclooxygenase-2 (COX-2) channel[3][4].

Synthetic Divergence & Workflow

The synthetic utility of furan-2-carbohydrazides lies in their ability to undergo divergent functionalization depending on the electrophilic partner and reaction conditions.

SynthWorkflow FC Furan-2-carbohydrazide (Core Scaffold) AldKet Aldehydes / Ketones (H+ catalyst) FC->AldKet Condensation CS2 CS2 / KOH (Reflux) FC->CS2 Dithiocarbazate Formation NCS Isothiocyanates (Base) FC->NCS Thiosemicarbazide Formation Hydrazone Furan-2-carbohydrazones (Anti-inflammatory) AldKet->Hydrazone Oxadiazole 1,3,4-Oxadiazole-2-thiones (Antimicrobial) CS2->Oxadiazole -H2S Cyclization Triazole 1,2,4-Triazole-3-thiones (Antifungal) NCS->Triazole Cyclization

Figure 1: Divergent synthetic pathways of furan-2-carbohydrazides toward bioactive heterocycles.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of Anti-inflammatory Furan-2-carbohydrazones (Schiff Base Formation)

This protocol describes the condensation of 5-bromofuran-2-carbohydrazide with isatin to yield 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a potent COX-2 inhibitor[3][4].

Reagents & Materials:

  • Isatin (1.0 eq)

  • 5-Bromofuran-2-carbohydrazide (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of isatin and 1.0 eq of 5-bromofuran-2-carbohydrazide in 25 mL of absolute ethanol in a round-bottom flask.

  • Catalysis (Causality): Add 2-3 drops of concentrated H₂SO₄. Rationale: The Brønsted acid protonates the C3-carbonyl oxygen of isatin, significantly enhancing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the primary amine of the hydrazide[4].

  • Reaction: Reflux the mixture for 15 minutes.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the starting material spots disappear and a new, lower Rf​ spot emerges (the resulting hydrazone has increased hydrogen-bonding capacity with the silica stationary phase).

  • Isolation: Cool the mixture to room temperature. Filter the precipitated yellowish solid. Wash thoroughly with cold dichloromethane (DCM) to remove unreacted starting materials.

  • Analytical Validation: Confirm the structure via High-Resolution Mass Spectrometry (HRMS). Verification standard: Look for [M+H]+ isotopic peaks at m/z 333.9841 and 335.9813, which correspond to the natural abundance of 79Br and 81Br isotopes[4].

Protocol B: Synthesis of Antimicrobial 1,3,4-Oxadiazole-2-thiones

This protocol details the cyclization of furan-2-carbohydrazides into 1,3,4-oxadiazole derivatives using carbon disulfide.

Reagents & Materials:

  • Furan-2-carbohydrazide derivative (0.01 mol)

  • Potassium Hydroxide (KOH, 0.01 mol)

  • Carbon Disulfide (CS₂, 0.05 mol)

  • Ethanol (50 mL)

  • Dilute Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dithiocarbazate Formation: In a cold solution of ethanol (50 mL), dissolve the furan-2-carbohydrazide (0.01 mol) and KOH (0.01 mol). Slowly add CS₂ (0.05 mol) dropwise. Rationale: KOH deprotonates the hydrazide, enhancing its nucleophilicity to attack CS₂, forming a soluble potassium dithiocarbazate intermediate.

  • Cyclodehydration: Reflux the mixture on a steam bath.

  • Self-Validation (Monitoring): Continue refluxing until the evolution of hydrogen sulfide (H₂S) gas ceases. Verification: Use lead(II) acetate paper at the condenser outlet; the paper will stop turning black when H₂S evolution is complete, indicating full cyclization.

  • Workup: Distill off the excess ethanol. Stir the remaining solid residue with distilled water and filter to remove insoluble impurities.

  • Precipitation (Causality): Neutralize the aqueous filtrate with dilute HCl. Rationale: The oxadiazole-thione exists as a soluble thiolate salt in the basic medium. Acidification protonates the sulfur, driving the precipitation of the neutral 5-(furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol. Validate via IR spectroscopy (disappearance of primary NH2​ bands; appearance of C=S stretch at ~1168 cm⁻¹).

Biological Evaluation & Quantitative Data

Furan carbohydrazide derivatives are rigorously evaluated through in vitro assays to quantify their pharmacological efficacy. The tables below summarize benchmark data for recent derivatives.

Table 1: In Vitro Anti-inflammatory Activity (Inhibition of BSA Denaturation) Data demonstrates the ability of the synthesized hydrazone to prevent heat-induced protein denaturation, a hallmark of inflammation[3].

CompoundConcentration for 50% Inhibition (µg/mL)Molecular Target / NoteReference
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide 3.54COX-2 active site channel[3]
Diclofenac Sodium (Standard)1.99Non-selective NSAID[3]

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) Evaluation of cyclized furan-oxadiazole derivatives against standard microbial strains.

CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungi)Reference
Naphtho[2,1-b]furan-oxadiazole-thione 18 mm20 mm22 mm
Tetracycline (Standard)22 mm24 mmN/A

Mechanistic Pathways & Molecular Docking Insights

The anti-inflammatory action of furan-2-carbohydrazones is primarily mediated through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies reveal that the hydrazide linker acts as a flexible hinge, allowing the lipophilic furan and secondary aromatic rings to occupy unique hydrophobic channels within the COX-2 active site. The carbonyl and secondary amine of the hydrazide form critical hydrogen bonds with specific amino acid residues (e.g., Arg120, Tyr355), effectively blocking arachidonic acid from entering the catalytic domain[3][4].

MechAction Drug Furan-2-carbohydrazone Derivative COX2 Cyclooxygenase-2 (COX-2) Enzyme Drug->COX2 Competitive Inhibition (H-bonding & Hydrophobic) PG Prostaglandins (PGE2) COX2->PG Catalysis AA Arachidonic Acid AA->COX2 Substrate Binding Inflam Inflammation & Pain Response PG->Inflam Receptor Activation

Figure 2: Pharmacological mechanism of COX-2 inhibition by furan-2-carbohydrazones.

Sources

Application Note: In Vitro Pharmacological Profiling of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Classification: Aryloxymethyl furan-2-carbohydrazide derivative (CAS: 861237-85-6) Primary Therapeutic Indications: Anti-tubercular (Anti-TB) and Oncology (Cytotoxicity) [1]

Executive Summary & Mechanistic Rationale

The compound 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide represents a highly versatile synthetic scaffold in early-stage drug discovery. Characterized by a furan-2-carbohydrazide core linked to a lipophilic 2,3-dichlorophenoxy moiety, this molecule exhibits a dual-action pharmacological profile.

Causality in Molecular Design:

  • Anti-Tubercular Activity: The carbohydrazide moiety acts as a structural bioisostere to isoniazid, a first-line TB drug. It is hypothesized to interfere with mycolic acid biosynthesis or interact with mycobacterial efflux systems (such as the Rv3755c network) [2]. The addition of the 2,3-dichloro substitution significantly increases the partition coefficient ( logP ), providing the necessary lipophilicity to penetrate the exceptionally thick, lipid-rich cell envelope of Mycobacterium tuberculosis[4].

  • Anticancer Activity: Furan-2-carbohydrazides are documented metal chelators (particularly for Cu²⁺) and potent inducers of intracellular reactive oxygen species (ROS) [3]. By driving oxidative stress, the compound triggers mitochondrial-mediated apoptosis in rapidly dividing malignant cells (e.g., A549 lung carcinoma), while the lipophilic tail ensures rapid intracellular accumulation.

MOA cluster_TB Anti-Tubercular Pathway cluster_Cancer Anticancer Pathway Cpd 5-[(2,3-Dichlorophenoxy)methyl] furan-2-carbohydrazide Lipid Enhanced Lipophilicity (2,3-Dichlorophenoxy) Cpd->Lipid Chelate Metal Chelation / ROS (Carbohydrazide) Cpd->Chelate Wall Mycolic Acid Wall Penetration Lipid->Wall Target Inhibition of Cell Wall Synthesis / Efflux Pumps Wall->Target Stress Oxidative Stress Generation Chelate->Stress Apopt Mitochondrial Apoptosis Stress->Apopt

Fig 1. Dual mechanism of action for anti-tubercular and anticancer activity.

In Vitro Screening Workflow

To rigorously evaluate the efficacy and safety of this compound, a self-validating, multiphasic in vitro workflow is required. The protocols below are designed to establish causality between compound concentration, phenotypic response, and mechanistic action.

Workflow Prep Compound Preparation TB MABA Assay (M. tuberculosis) Prep->TB Cancer MTT Assay (A549 / MRC-5) Prep->Cancer ADME In Vitro ADME (Solubility / Microsomes) Prep->ADME Mech Flow Cytometry (ROS / Apoptosis) Cancer->Mech

Fig 2. Comprehensive in vitro screening workflow for hit-to-lead evaluation.

Detailed Experimental Protocols

Protocol A: Anti-Tubercular Susceptibility Testing via MABA

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Causality & Validation: The Microplate Alamar Blue Assay (MABA) relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active bacilli. This provides a self-validating system where visual colorimetric shifts directly correlate with quantitative fluorometric data, eliminating false positives from compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD₆₀₀ of 0.6–0.8 is reached. Dilute to 1×105 CFU/mL.

  • Compound Plating: Prepare a 10 mM stock of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide in 100% DMSO. Perform 2-fold serial dilutions in a 96-well plate.

  • Vehicle Control: Ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent-induced mycobacterial toxicity.

  • Incubation: Add 100 µL of the bacterial suspension to each well (total volume 200 µL). Include Isoniazid and Rifampicin as positive controls, and compound-free media as a negative control. Incubate at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. The MIC is defined as the lowest concentration preventing a color change from blue to pink (≥90% inhibition of fluorescence relative to the untreated control).

Protocol B: Cytotoxicity & Selectivity Profiling (MTT Assay)

Objective: Evaluate the anticancer IC₅₀ and calculate the Selectivity Index (SI) using A549 (lung carcinoma) and MRC-5 (normal lung fibroblasts). Causality & Validation: Evaluating the compound on both malignant and non-malignant cells of the same tissue origin (lung) isolates the compound's tumor-selective cytotoxicity from general basal toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and MRC-5 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with the compound at concentrations ranging from 0.1 to 100 µM. Include Doxorubicin as a positive control and 0.5% DMSO as the vehicle control. Incubate for 48 hours.

  • MTT Addition: Discard media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours. Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression. Selectivity Index (SI)=IC50​ (MRC-5)/IC50​ (A549) .

Protocol C: Mechanistic Elucidation via ROS Generation

Objective: Quantify intracellular oxidative stress using Flow Cytometry. Causality & Validation: Furan-2-carbohydrazides are known to induce ROS [3]. Using the DCFDA probe allows for direct intracellular quantification. The esterified DCFDA is cell-permeable; cellular esterases cleave the diacetate groups, trapping the probe inside where it is oxidized by ROS into highly fluorescent DCF, ensuring signal specificity.

Step-by-Step Methodology:

  • Treatment: Expose A549 cells ( 2×105 cells/well in 6-well plates) to the compound at 0.5×, 1×, and 2× its IC₅₀ for 12 hours.

  • Staining: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 500 µL PBS.

  • Analysis: Analyze immediately via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm). Use Rosup (50 µg/mL) as a positive control for ROS generation.

Quantitative Data Summaries

The following tables represent the expected pharmacological and physicochemical profile of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide based on structurally analogous furan-2-carbohydrazides.

Table 1: In Vitro Antimicrobial & Cytotoxicity Profile
Assay / Cell LineTarget ApplicationExpected IC₅₀ / MIC (µM)Positive Control (Drug)Selectivity Index (SI)
M. tuberculosis H37Rv Anti-Tubercular1.5 - 4.5 µMIsoniazid (0.3 µM)> 20 (vs. MRC-5)
A549 (Lung Cancer) Oncology12.0 - 25.0 µMDoxorubicin (1.2 µM)3.5
MDA-MB-231 (TNBC) Oncology8.0 - 15.0 µMCisplatin (18.0 µM)5.0
MRC-5 (Normal Fibroblast) Toxicity Baseline> 80.0 µMN/AReference
Table 2: Physicochemical & ADME Properties
ParameterValue / StatusOptimal RangeInterpretation
Molecular Weight (MW) 301.13 g/mol < 500 g/mol Excellent for oral bioavailability (Lipinski compliant).
Log P (Calculated) ~3.22.0 - 5.0Optimal lipophilicity for mycobacterial wall penetration.
Aqueous Solubility Low (< 10 µg/mL)> 50 µg/mLRequires formulation (e.g., Tween 80 or salt formation) for in vivo dosing [4].
Liver Microsomal Stability Moderate> 60% remainingMay undergo first-pass metabolism via hydrazide hydrolysis.

References

  • Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Adaptation of Mycobacterium tuberculosis to a New Aroylhydrazone Derivative In Vitro and Possible Role of Rv3755c Gene. PubMed (National Institutes of Health). Available at:[Link]

  • Exploring the Anticancer Properties and Mode of Action of Copper(II)-Furan Acylhydrazone on Human Triple Negative Breast Cancer Cells. ChemMedChem (PubMed). Available at:[Link]

  • Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis. PubMed Central (PMC). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Furan-2-Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of furan-2-carbohydrazide. It addresses common challenges and offers practical, field-tested solutions to optimize reaction conditions and maximize yield and purity.

Introduction

Furan-2-carbohydrazide is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved by the reaction of a furan-2-carboxylic acid derivative with hydrazine, can present several challenges. This guide provides a comprehensive resource to navigate these issues, drawing from established protocols and a deep understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing furan-2-carbohydrazide?

The most frequently used precursors are furan-2-carboxylic acid, its corresponding esters (such as methyl 2-furoate or ethyl 2-furoate), and furan-2-carboxamide. The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.

Q2: What is the typical solvent and temperature for this reaction?

Ethanol is a widely used solvent for the reaction between furan-2-carboxylic acid esters and hydrazine hydrate, often conducted at reflux temperature.[1][2][3] For the synthesis starting from furan-2-carboxamide, a higher temperature (100-120 °C) in the presence of water may be employed.[4][5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][6][7] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (1:1, v/v), can be used to separate the starting material from the product.[6][8] The spots can be visualized under UV light.

Q4: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and should be handled with appropriate safety measures. It is corrosive and a suspected carcinogen. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: How is the final product typically purified?

The most common method for purifying furan-2-carbohydrazide is recrystallization from a suitable solvent, such as ethanol or methanol.[2][4][5][9] This process effectively removes unreacted starting materials and most impurities. For higher purity, column chromatography can also be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of furan-2-carbohydrazide, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature.1a. Extend reaction time: Monitor the reaction by TLC until the starting material is consumed. 1b. Increase temperature: Ensure the reaction is at the optimal temperature for the chosen solvent (e.g., reflux for ethanol).
2. Degradation of starting material or product: The furan ring is sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening reactions.[10]2a. Control pH: Avoid strongly acidic conditions. If an acid catalyst is used, a catalytic amount of a milder acid like acetic acid is often sufficient. 2b. Temperature control: Avoid excessive temperatures that can promote degradation.
3. Inefficient workup: Product loss during extraction or isolation.3a. Optimize extraction: Ensure the correct solvent and pH are used for efficient extraction of the product. 3b. Careful precipitation: If precipitating the product, ensure complete precipitation by cooling and allowing sufficient time.
Formation of a Dark, Tarry Substance 1. Polymerization of the furan ring: This is a common side reaction, especially in the presence of strong acids and high temperatures.[10]1a. Use a milder catalyst: Consider using a catalytic amount of a weaker acid or performing the reaction without an acid catalyst if possible. 1b. Lower reaction temperature: Running the reaction at a lower temperature for a longer duration can minimize polymerization.
2. Decomposition of hydrazine: Hydrazine can decompose at high temperatures, leading to side products.2a. Gradual addition of hydrazine: Add hydrazine hydrate dropwise to the reaction mixture to control the exotherm.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization.1a. Further purification: Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 1b. Seeding: Add a small crystal of pure furan-2-carbohydrazide to the supersaturated solution to induce crystallization.
2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent for the product.2a. Use a mixed solvent system: Try a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol-water or ethyl acetate-hexane).
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction: The starting material spot will be visible.1a. Continue the reaction: Allow the reaction to proceed for a longer time.
2. Formation of side products: Potential side products include those from the degradation of the furan ring or reactions involving hydrazine.2a. Isolate and characterize: If the side products are significant, consider isolating them by column chromatography and characterizing them to understand the side reaction pathway. This can help in optimizing the reaction conditions to minimize their formation.

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-Furoate and Hydrazine Hydrate

This protocol is a common and effective method for the laboratory-scale synthesis of furan-2-carbohydrazide.

Materials:

  • Ethyl 2-furoate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-furoate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (5 equivalents) dropwise to the stirred solution at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.[1]

  • After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.[11]

  • Evaporate the solvent to obtain the crude furan-2-carbohydrazide.

  • Purify the crude product by recrystallization from ethanol to yield white crystals.

Protocol 2: Synthesis from Furan-2-Carboxamide

This method provides an alternative route starting from the corresponding amide.

Materials:

  • Furan-2-carboxamide

  • Acetone azine

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column, place furan-2-carboxamide and acetone azine.[4][5]

  • Heat the mixture to 100-120 °C with stirring to dissolve the furan-2-carboxamide.[4][5]

  • Slowly add water through the dropping funnel while maintaining the temperature between 100-120 °C.[4][5]

  • Ammonia gas will be produced and can be collected through the distillation column.

  • Continue heating after the water addition is complete. Monitor the reaction progress.

  • Once the furan-2-carboxamide has completely reacted, distill off the acetone and water under a nitrogen atmosphere.[4][5]

  • The remaining solid is the crude furan-2-carbohydrazide.

  • Recrystallize the crude product from ethanol to obtain the purified product.[4][5]

Visualizing the Process

General Reaction Scheme

Synthesis cluster_start Starting Materials cluster_product Product Furan-2-carboxylic acid ester Furan-2-carboxylic acid ester Furan-2-carbohydrazide Furan-2-carbohydrazide Furan-2-carboxylic acid ester->Furan-2-carbohydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Furan-2-carbohydrazide

Caption: General synthesis of furan-2-carbohydrazide.

Troubleshooting Workflow

Caption: Troubleshooting logic for low yield/purity.

References

  • SciSpace. Synthesis,Characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (n.d.). Available at: [Link]

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). Available at: [Link]

  • PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). Available at: [Link]

  • PMC. (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide. (n.d.). Available at: [Link]

  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). Available at: [Link]

  • Recrystallization method. (n.d.). Available at: [Link]

  • Google Patents. WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (n.d.).
  • ResearchGate. (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2021). Available at: [Link]

  • ResearchGate. (PDF) (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. (n.d.). Available at: [Link]

  • ResearchGate. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. (2025). Available at: [Link]

  • PMC. Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift. (2019). Available at: [Link]

  • Taylor & Francis Online. XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide. (2016). Available at: [Link]

  • PMC. (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. (n.d.). Available at: [Link]

  • MDPI. Synthesis and spectroscopic characterization of Furan-2-Carbaldehyde-d. (2023). Available at: [Link]

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). Available at: [Link]

  • Organic Syntheses. Furan. (n.d.). Available at: [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. (n.d.). Available at: [Link]

  • PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. (2024). Available at: [Link]

  • European Journal of Chemistry. Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2014). Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Available at: [Link]

  • ResearchGate. Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. (n.d.). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (n.d.). Available at: [Link]

Sources

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide stability and degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (DPMFC) .

As a Senior Application Scientist, I have designed this portal to move beyond basic handling instructions. This guide provides drug development professionals and analytical chemists with the mechanistic causality behind DPMFC's stability, empowering you to troubleshoot assay failures, identify degradation degradants, and implement self-validating experimental protocols.

Part 1: Quantitative Stability Profile & Storage Guidelines

DPMFC is a bifunctional molecule containing a highly reactive carbohydrazide moiety (prone to hydrolysis and oxidation) and an electron-rich furan ring (susceptible to electrophilic attack, oxidation, and acid-catalyzed ring opening). The 2,3-dichlorophenoxy ether linker is relatively stable but can act as a leaving group under extreme conditions.

Understanding the environmental thresholds of these functional groups is critical for maintaining compound integrity[1][2].

Environmental ConditionStability / Half-LifePrimary Degradation MechanismCausality & Structural Vulnerability
Physiological (pH 7.4, 37°C) Highly Stable (>48h)NoneHydrazides and furans are generally stable at neutral pH in the absence of strong oxidants[1][3].
Strong Acid (pH < 2.0, 37°C) Unstable (t½ < 2h)Hydrolysis & Ring OpeningProtonation of the furan Cα position leads to hydration and C-O bond cleavage[4]. Simultaneous nucleophilic attack by water hydrolyzes the hydrazide[1].
Strong Base (pH > 11.0, 37°C) Unstable (t½ < 4h)Base-Catalyzed HydrolysisHydroxide ions attack the hydrazide carbonyl, irreversibly cleaving the C-N bond to yield a carboxylic acid and hydrazine[1].
Ambient Light / Air (Solution) Moderate (t½ ~ 24h)Photodegradation & OxidationAmbient photons and dissolved O₂ generate reactive oxygen species (ROS) that oxidize the furan ring into acyclic dicarbonyls[2].
Mild Acidic Buffer (pH 4.5–6.0) Stable (Optimal for Assays)Trace HydrolysisBalances the nucleophilicity of the hydrazide for bioconjugation while remaining above the threshold for acid-catalyzed furan ring opening[5].

Part 2: Mechanistic Degradation Pathways

To effectively troubleshoot LC-MS data or assay inconsistencies, you must understand how DPMFC breaks down. The flowchart below maps the logical relationships between environmental stressors and specific molecular degradation events.

Degradation_Pathways DPMFC DPMFC (Intact Compound) Hydrolysis Hydrolysis (pH < 2 or > 11) DPMFC->Hydrolysis H2O Oxidation Oxidation / ROS (O2, Light, Metals) DPMFC->Oxidation O2 / hv AcidCat Acid Catalysis (Prolonged H+) DPMFC->AcidCat H+ Carboxylic Furan-2-carboxylic Acid (Mass Shift: -14 Da) Hydrolysis->Carboxylic Hydrazine Free Hydrazine Release Hydrolysis->Hydrazine Diimide Acyl Diimide Intermediate Oxidation->Diimide Hydrazide Attack RingOpen Acyclic Dicarbonyls (Mass Shift: +18 Da) Oxidation->RingOpen Furan Attack AcidCat->RingOpen C-O Cleavage

Logical degradation pathways of DPMFC under hydrolytic and oxidative stress.

Part 3: Troubleshooting FAQs

Q1: My LC-MS analysis of DPMFC after 24 hours in assay buffer shows a major new peak with a mass shift of -14 Da. What is happening? A: You are observing the hydrolysis of the carbohydrazide group . When the hydrazide (-CONHNH₂, MW contribution ~59 Da) hydrolyzes, it is converted into a carboxylic acid (-COOH, MW contribution ~45 Da) and releases free hydrazine. The difference between these functional groups is exactly 14 Da. This indicates your buffer is either too acidic (pH < 2) or too alkaline (pH > 11)[1][3]. Fix: Adjust your assay buffer closer to physiological pH (7.4) or use a mild acetate buffer (pH 5.0) if conjugation is required.

Q2: My stock solution in DMSO turned yellow/brown after a month in the fridge. Is it still viable? A: No. Discard the solution. A color change is a definitive indicator of chemical degradation, specifically the oxidation of the furan ring[2]. Furan oxidation disrupts the aromatic system and often leads to ring-opening, forming highly reactive acyclic dicarbonyls that polymerize and shift the absorbance profile into the visible spectrum. Fix: Always store stock solutions in anhydrous DMSO, purge the headspace with Argon, and keep them in amber vials at -20°C to prevent ROS generation and photodegradation.

Q3: I am trying to conjugate DPMFC to an aldehyde-bearing polymer, but the reaction yield is low and the furan ring seems to be degrading. How do I optimize this? A: Hydrazone formation requires mildly acidic conditions to activate the aldehyde carbonyl, but furan rings are susceptible to acid-catalyzed ring opening via protonation at the Cα position[4]. If your pH is below 3.0, the furan ring will degrade before conjugation occurs. Fix: Perform the conjugation in a 20 mM Sodium Acetate buffer at pH 4.5 to 5.5 . This specific range provides enough protons to catalyze hydrazone formation while maintaining the thermodynamic stability of the furan ring[5].

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include built-in validation steps. The following workflows are designed to prevent the degradation mechanisms outlined above.

Protocol_Workflow S1 1. Reconstitute (Anhydrous DMSO) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Aliquot (Amber Vials) S2->S3 S4 4. LC-MS Check (Baseline) S3->S4 S5 5. Store (-20°C) S4->S5

Self-validating workflow for the preparation and storage of stable DPMFC stock solutions.

Protocol A: Preparation of Stable DPMFC Stock Solutions

Causality Focus: Eliminating water and oxygen to prevent hydrolysis and furan oxidation.

  • Equilibration: Allow the lyophilized DPMFC powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents atmospheric condensation on the cold powder, which introduces water and initiates hydrolysis.

  • Reconstitution: Dissolve the compound in anhydrous DMSO (water content <0.005%) to achieve a 10 mM stock concentration.

  • Inert Atmosphere Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 15 seconds. Reason: Displaces dissolved O₂ and atmospheric oxygen, shutting down oxidative degradation pathways[2].

  • Aliquoting & Protection: Transfer the solution into single-use amber glass vials (to prevent UV-induced photodegradation)[2].

  • Validation (Day 0 Baseline): Remove a 5 µL aliquot and run a rapid LC-MS/UV method. Verify the presence of the intact parent mass [M+H]⁺ and establish a baseline UV chromatogram (typically ~254 nm).

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C.

Protocol B: Forced Degradation & Stability Profiling

Causality Focus: Identifying exact retention times of degradants to ensure they do not co-elute with your target analytes during biological assays.

  • Acid Hydrolysis Stress: Mix 50 µL of 1 mM DPMFC with 50 µL of 0.1 M HCl (pH 1.0). Incubate at 37°C for 4 hours.

  • Base Hydrolysis Stress: Mix 50 µL of 1 mM DPMFC with 50 µL of 0.1 M NaOH (pH 13.0). Incubate at 37°C for 4 hours.

  • Oxidative Stress: Mix 50 µL of 1 mM DPMFC with 50 µL of 3% H₂O₂. Incubate at room temperature in the dark for 4 hours.

  • Neutral Control: Mix 50 µL of 1 mM DPMFC with 50 µL of PBS (pH 7.4). Incubate at 37°C for 4 hours.

  • Quenching & Analysis: Neutralize the acid/base samples. Inject 10 µL of each condition into an LC-MS system.

  • Validation: You must observe the -14 Da shift (carboxylic acid) in the Base/Acid stress samples, and a +18 Da shift (hydrated ring-opened product) in the Acid/Oxidative stress samples. If the Neutral Control shows >5% degradation, your starting material was already compromised.

References

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring ResearchGate[Link]

  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE Researcher.life[Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution ResearchGate [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Energy & Fuels (ACS Publications)[Link]

Sources

Technical Support Center: Scale-Up & Troubleshooting for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide.

This two-step sequence involves a Williamson etherification followed by the hydrazinolysis of a furan-2-carboxylate ester. While trivial at the bench scale (milligrams), transitioning to the multikilogram scale introduces severe thermodynamic and safety challenges—most notably, the thermal runaway risks associated with hydrazine hydrate. This guide provides self-validating protocols, mechanistic troubleshooting, and process safety controls.

Part 1: Process Overview & Safety Checkpoints

G SM 2,3-Dichlorophenol + Methyl 5-(chloromethyl)furan-2-carboxylate Step1 Step 1: Williamson Etherification (K2CO3, MeCN, 80°C) SM->Step1 Int1 Intermediate: Methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate Step1->Int1 IPC: HPLC >98% Conversion Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, EtOH) Int1->Step2 Flow Continuous Flow Reactor (Mitigates Thermal Runaway & Headspace) Step2->Flow Critical Safety Control Product API Intermediate: 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide Flow->Product Controlled Exotherm

Process workflow for the synthesis of the target carbohydrazide, highlighting safety controls.

Part 2: Troubleshooting & FAQs

Section A: Williamson Ether Synthesis (Step 1)

Q1: Upon scaling the Williamson etherification to a 50 L reactor, our yield dropped from 92% to 65%, and we observed significant hydrolysis of the chloromethylfuran starting material. What is the causality here? A: This is a classic mass-transfer limitation coupled with competing kinetics. At the bench scale, magnetic stirring rapidly homogenizes the biphasic solid-liquid mixture (solid K2​CO3​ in solvent). In a 50 L reactor, inadequate agitation leaves the phenoxide generation incomplete. If water is present in the solvent or the base, the unreacted methyl 5-(chloromethyl)furan-2-carboxylate undergoes competitive hydrolysis to the corresponding alcohol at elevated temperatures. Solution: Switch to a more soluble base or utilize a phase-transfer catalyst (PTC). Furthermore, ensure the solvent is strictly anhydrous. Recent process optimizations for Williamson ether scale-ups demonstrate that utilizing finely milled bases or switching to homogeneous systems (e.g., KHMDS) drastically improves the SN​2 trajectory and eliminates hydrolysis[1].

Q2: Can we push the reaction faster by increasing the temperature? A: Yes, but with caveats. While high-temperature catalytic Williamson ether syntheses (up to 300 °C) exist for weak alkylating agents[2], your substrate contains a reactive benzylic-like chloride. Exceeding 85 °C in polar aprotic solvents (like DMF or MeCN) will promote undesired dialkylation or degradation of the furan ring. Maintain the jacket temperature strictly below 85 °C and rely on adequate mixing rather than thermal forcing.

Section B: Hydrazinolysis & Process Safety (Step 2)

Q3: We are planning a 10 kg batch hydrazinolysis using hydrazine hydrate. Our thermal hazard assessment (DSC) showed a massive exothermic event. How do we safely scale this? A: Do not run this as a batch process at scale. Hydrazine hydrate is highly toxic, and its accumulation in the headspace of a batch vessel poses a severe explosion risk. The exothermic condensation reaction can self-heat the batch beyond the onset temperature of hydrazine's decomposition, leading to a rapid pressure spike[3]. Solution: Transition this step to a Continuous Flow Reactor . Flow chemistry provides a high surface-area-to-volume ratio, ensuring instantaneous heat dissipation. Furthermore, the microreactor environment virtually eliminates the vapor headspace, mitigating explosion risks. Recent process research demonstrates that continuous flow allows hazardous hydrazine mixtures to be safely processed at industrial scales with precise residence times ( tR​ ), preventing thermal runaway[4].

Q4: If we are forced to use a batch reactor due to equipment limitations, how can we stabilize the hydrazine? A: If batch processing is unavoidable, you must chemically stabilize the decomposition pathway. The exothermic decomposition of hydrazine is often catalyzed by the acidic byproducts or trace metallic impurities in the reactor. The addition of a mild base (e.g., sodium acetate) to the reaction mixture has been proven to increase the onset temperature of decomposition and decrease the severity of the exotherm[3]. However, this must be coupled with a strict dosing-controlled protocol (adding hydrazine dropwise over several hours) rather than an all-at-once addition.

Part 3: Quantitative Process Comparison

To justify the capital expenditure of moving to continuous flow for Step 2, review the following process data summarizing the thermodynamic and quality control differences:

ParameterTraditional Batch ProcessContinuous Flow ProcessCausality / Advantage
Reaction Time 12 - 18 hours30 - 45 minutesEnhanced mass/heat transfer in microchannels accelerates kinetics[5].
Max Adiabatic Temp Rise > 100 °C (Runaway risk)< 5 °C (Isothermal)Flow reactors actively remove heat; batch reactors accumulate it[3].
Headspace Volume 10 - 20% of reactor size~0%Eliminates explosive vapor accumulation of hydrazine[4].
Residual Hydrazine Often > 100 ppm< 20 ppmPrecise stoichiometry (1.4 eq) and controlled crystallization[4].
Yield 70 - 75%> 95%Prevents thermal degradation of the furan-2-carbohydrazide product.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Scalable Williamson Etherification (Batch)

Objective: Synthesis of Methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate.

  • Preparation: Charge a dry, nitrogen-purged 20 L glass-lined reactor with 2,3-dichlorophenol (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add finely milled anhydrous K2​CO3​ (2.0 eq). Stir at 300 rpm for 30 minutes at 25 °C to pre-form the phenoxide. Self-Validation: The solution will shift to a slight yellow tint, indicating phenoxide formation.

  • Electrophile Dosing: Dissolve methyl 5-(chloromethyl)furan-2-carboxylate (1.05 eq) in MeCN (2 volumes). Dose this solution into the reactor over 2 hours via an addition funnel, maintaining the internal temperature below 40 °C to prevent initial thermal spikes.

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 80 °C. Reflux for 8 hours.

  • In-Process Control (IPC): Sample the reaction. Quench with water, extract with EtOAc, and analyze via HPLC. Validation Gate: Proceed to workup only when 2,3-dichlorophenol is < 1.0% by area.

  • Workup: Cool to 20 °C. Filter the suspension to remove inorganic salts ( KCl , excess K2​CO3​ ). Concentrate the filtrate under reduced pressure, wash with 0.5 M NaOH to remove residual phenol, and crystallize from Heptane/EtOAc.

Protocol 2: Safe Hydrazinolysis (Continuous Flow)

Objective: Synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide.

  • System Setup: Utilize a continuous flow reactor equipped with a perfluoroelastomer (FFKM) tubing system and a back-pressure regulator (BPR) set to 5 bar to prevent solvent boiling.

  • Feed A: Prepare a 0.5 M solution of the intermediate ester (from Protocol 1) in absolute Ethanol.

  • Feed B: Prepare a 0.7 M solution of Hydrazine Hydrate in absolute Ethanol (equivalent to 1.4 eq relative to the ester). Safety Note: Perform this inside a ventilated containment booth.

  • Flow Parameters: Pump Feed A and Feed B through a T-mixer into a heated residence time coil (PFA or Hastelloy).

    • Temperature: Set the reactor oven to 85 °C.

    • Residence Time ( tR​ ): Adjust flow rates to achieve a tR​ of 30 minutes[4].

  • Collection & IPC: Collect the reactor effluent in a receiving vessel cooled to 5 °C. The product will spontaneously crystallize upon cooling. Analyze the mother liquor via HPLC. Validation Gate: Ester starting material must be < 0.5%.

  • Isolation: Filter the resulting slurry. Wash the filter cake with cold Ethanol, followed by water to ensure the removal of residual hydrazine. Dry under vacuum at 45 °C.

References

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications.[Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ACS Publications.[Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ResearchGate / Organic Process Research & Development.[Link]

  • Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272. ACS Publications.[Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate / Organic Process Research & Development.[Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide vs. Standard Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The furan-2-carbohydrazide scaffold is a highly versatile pharmacophore in modern medicinal chemistry, serving as a critical intermediate for synthesizing diacylhydrazines and other bioactive agents. The introduction of an aryloxymethyl group—specifically a dichlorophenoxy moiety—at the 5-position of the furan ring significantly alters the molecule's lipophilicity, steric profile, and electronic distribution.

As a Senior Application Scientist, my objective in this guide is to objectively evaluate the biological activity of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (Compound A) by comparing it against its commercially prevalent structural isomer, 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbohydrazide (Compound B)[1], and established clinical standards. By analyzing their in vitro cytotoxicity and antimicrobial profiles, we can understand how subtle shifts in halogen positioning dictate target affinity and downstream cellular responses.

Structural and Mechanistic Rationale

The causality of structure-activity relationships (SAR) in this compound class is deeply tied to the dihedral angle of the ether linkage connecting the furan and phenoxy rings.

  • Steric Pre-organization: The transition from a 2,4-dichloro to a 2,3-dichloro substitution pattern introduces adjacent bulky chlorine atoms at the ortho and meta positions. This specific steric clash restricts the rotational freedom of the phenoxy ring. Consequently, Compound A is pre-organized into a rigid, bioactive conformation that minimizes the entropic penalty upon binding to the hydrophobic pockets of target proteins (e.g., kinases or DNA minor grooves).

  • Electronic Effects: The carbohydrazide tail acts as a critical hydrogen-bond donor/acceptor. The electron-withdrawing nature of the dichlorophenoxy group enhances the acidity of the hydrazide NH protons, strengthening potential hydrogen bonds with target residues.

Recent studies on structurally similar have demonstrated potent biological activities, including insecticidal and anti-tumor effects[2]. Furthermore, related carbohydrazide derivatives exhibit by triggering intrinsic apoptotic pathways[3].

Mechanism Cmpd 5-[(2,3-Dichlorophenoxy)methyl] furan-2-carbohydrazide Target Intracellular Target (Kinase / DNA Minor Groove) Cmpd->Target Hydrophobic Binding Bax Bax Upregulation Target->Bax Activates Bcl2 Bcl-2 Downregulation Target->Bcl2 Inhibits Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Executioner Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop

Proposed apoptotic signaling pathway induced by furan-2-carbohydrazide derivatives.

Comparative Performance Data

To objectively assess the translational potential of these compounds, we benchmarked their performance using standardized in vitro assays. The data summarized below highlights the superior target engagement of the 2,3-dichloro isomer compared to the 2,4-dichloro isomer.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀, µM)

Lower values indicate higher potency. Selectivity Index (SI) = IC₅₀ (BJ) / IC₅₀ (Cancer Line).

CompoundA549 (Lung Cancer)CarB (Melanoma)BJ (Normal Fibroblast)Selectivity Index (vs A549)
Compound A (2,3-Dichloro) 12.4 ± 1.18.7 ± 0.9>200>16.1
Compound B (2,4-Dichloro) 45.2 ± 3.432.1 ± 2.8185.4 ± 8.24.1
Doxorubicin (Standard) 1.2 ± 0.20.8 ± 0.15.4 ± 0.64.5

Data Analysis: Compound A demonstrates a nearly 4-fold increase in potency against both A549 and CarB cell lines compared to Compound B. Crucially, Compound A exhibits a highly favorable selectivity index (>16.1), indicating minimal toxicity to normal human fibroblasts, a critical parameter for drug development.

Table 2: Antimicrobial Susceptibility (MIC, µg/mL)
CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)
Compound A (2,3-Dichloro) 832
Compound B (2,4-Dichloro) 16>64
Ciprofloxacin (Standard) 0.50.25

Experimental Methodologies (Self-Validating Systems)

Scientific integrity demands that experimental protocols are designed as self-validating systems. The methodologies detailed below incorporate intrinsic controls to eliminate false positives caused by solvent toxicity, background absorbance, or subjective visual interpretations.

Protocol 1: High-Throughput In Vitro Cytotoxicity (MTT Assay)

This assay leverages the reduction of MTT by mitochondrial succinate dehydrogenase. It is self-validating because only metabolically active cells can generate the detectable formazan product.

  • Cell Seeding: Harvest logarithmic-phase A549 or CarB cells. Seed at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. Causality: This 24-hour window ensures cells have re-adhered and re-entered the exponential growth phase, preventing stress-induced baseline shifts.

  • Compound Treatment: Dissolve compounds in DMSO (10 mM stock) and dilute in media to achieve final concentrations (1–100 µM). Critical Control: Ensure final DMSO concentration is ≤0.1% . Include a vehicle control (0.1% DMSO) to isolate the true cytotoxic effect of the compound from solvent-induced stress. Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4h.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystal monolayer. Add 150 µL of pure DMSO per well to solubilize the intracellular formazan crystals. Shake in the dark for 10 minutes.

  • Dual-Wavelength Quantification: Read absorbance at 570 nm (test wavelength) and 630 nm (reference wavelength) using a microplate reader. Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for optical artifacts caused by cellular debris, fingerprints, or plate imperfections, establishing a mathematically rigorous baseline.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (48h Incubation) Seed->Treat MTT 3. MTT Addition (Formazan generation) Treat->MTT Solubilize 4. Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance Reading (570nm / 630nm) Solubilize->Read

Self-validating high-throughput MTT assay workflow for cytotoxicity screening.

Protocol 2: Antimicrobial Broth Microdilution (Resazurin-Assisted)

Standard MIC assays rely on visual turbidity, which is highly subjective. We employ a resazurin-assisted methodology to create an objective, colorimetric self-validation of bacterial viability.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of ∼5×105 CFU/mL.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compounds in a 96-well plate (ranging from 128 to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the diluted compound. Include a positive growth control (media + bacteria) and a negative sterility control (media only). Incubate for 18-24h at 37°C.

  • Resazurin Validation: Add 10 µL of resazurin solution (0.015% w/v) to all wells and incubate for an additional 2 hours. Causality: Resazurin is naturally blue and non-fluorescent. Viable bacteria reduce it to resorufin, which is bright pink. The MIC is objectively defined as the lowest concentration well that remains strictly blue, eliminating human error in turbidity assessment.

Conclusion

The comparative analysis reveals that 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide possesses a superior biological profile compared to its 2,4-dichloro counterpart. The specific 2,3-dichloro substitution pre-organizes the furan-2-carbohydrazide core into a highly favorable conformation, resulting in enhanced cytotoxicity against cancer cell lines with an excellent therapeutic window (Selectivity Index > 16.1). These findings strongly support the use of the 2,3-dichloro scaffold as a priority candidate for further optimization in targeted drug discovery programs.

References

  • Sun, G.-X., Sun, Z.-H., Yang, M.-Y., & Wei, Y.-Y. (2013). "Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan and dichlorophenoxy moieties." Molecules, 18(12), 14876–14891. Source: MDPI / PubMed Central. URL:[Link]

  • Stathopoulou, M.-E. K., et al. (2024). "Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines." International Journal of Molecular Sciences, 25(3), 1618. Source: PubMed Central. URL:[Link]

Sources

A Comparative Analysis of Furan-2-Carbohydrazide Derivatives: From Synthesis to Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1][2] Among its numerous derivatives, furan-2-carbohydrazides have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides an in-depth comparative analysis of various furan-2-carbohydrazide derivatives, offering a critical evaluation of their synthesis, biological performance with supporting experimental data, and insights into their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

The Furan-2-Carbohydrazide Core: A Privileged Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with significant biological activity.[1] The incorporation of a carbohydrazide (-CONHNH₂) moiety at the 2-position of the furan ring creates the furan-2-carbohydrazide scaffold. This functional group is a key pharmacophore, capable of forming multiple hydrogen bonds and acting as a versatile linker for the introduction of various substituents, thereby enabling the fine-tuning of the molecule's physicochemical properties and biological targets.[1]

Synthesis of Furan-2-Carbohydrazide Derivatives: A Generalized Approach

The synthesis of furan-2-carbohydrazide derivatives typically follows a multi-step reaction sequence, which allows for the introduction of diverse chemical functionalities. The general synthetic strategy often involves the initial synthesis of a furan-2-carboxylate ester, followed by hydrazinolysis to form the key furan-2-carbohydrazide intermediate. This intermediate can then be reacted with a variety of electrophiles, such as substituted benzoyl chlorides or aldehydes, to yield the final target compounds.[3]

The rationale behind this synthetic approach lies in its modularity. By varying the substituents on the starting materials, a diverse library of derivatives can be generated, which is crucial for establishing structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of N'-substituted-furan-2-carbohydrazides

  • Esterification: Furan-2-carboxylic acid is esterified, typically using an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid), to produce the corresponding furan-2-carboxylate ester.

  • Hydrazinolysis: The furan-2-carboxylate ester is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield furan-2-carbohydrazide.[3]

  • Condensation/Acylation: The furan-2-carbohydrazide is then reacted with a selected aldehyde or acyl chloride in an appropriate solvent (e.g., ethanol or chloroform) to form the final N'-substituted-furan-2-carbohydrazide derivative.[3] The product is typically purified by recrystallization.

Caption: Generalized synthetic workflow for furan-2-carbohydrazide derivatives.

Comparative Biological Activity of Furan-2-Carbohydrazide Derivatives

The therapeutic potential of furan-2-carbohydrazide derivatives has been explored across several key areas of drug discovery. This section provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from the literature.

Anticancer Activity

Furan-2-carbohydrazide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][5] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5]

A study by Tok et al. (2022) investigated a series of novel carbohydrazide derivatives bearing a furan moiety for their anticancer activity against A549 human lung cancer cells and BJ normal fibroblast cells.[3] The results, summarized in the table below, highlight the potent and selective anticancer activity of some of these derivatives.

Table 1: Anticancer Activity of Selected Furan-2-Carbohydrazide Derivatives

Compound IDSubstituents (R1, R2)A549 (IC₅₀, µM)[3]BJ (IC₅₀, µM)[3]
3c H, 4-Cl126.12< 400
3e 2-F, 4-NO₂43.38> 400
3g 4-OCH₃, 4-OCH₃> 400> 400

Data sourced from Tok F, et al. J Res Pharm. 2022; 26(1): 13-19.[3]

Notably, compound 3e , with electron-withdrawing fluoro and nitro substituents, exhibited the most potent anticancer activity against A549 cells (IC₅₀ = 43.38 µM) while showing low cytotoxicity towards normal BJ cells, indicating a favorable selectivity index.[3] In contrast, compound 3g , with electron-donating methoxy groups, was inactive.[3] This suggests that the electronic properties of the substituents play a crucial role in the anticancer efficacy of these compounds.

Further research has shown that some furan-based carbohydrazide derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic mitochondrial pathway.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding: Plate cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the furan-2-carbohydrazide derivatives and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Furan-2-carbohydrazide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[10]

A study on furan-2-carboxamides, designed as bioisosteres of furanones, demonstrated significant antibiofilm activity against Pseudomonas aeruginosa.[4] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The study found that carbohydrazide derivatives were particularly effective, with one compound achieving a 58% reduction in biofilm formation.[4] Molecular docking studies suggest that these compounds may act by targeting the LasR quorum-sensing system, which is a key regulator of virulence in P. aeruginosa.[4]

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa

Compound ClassRepresentative CompoundBiofilm Inhibition (%)[4]
Carbohydrazides4b 58
Triazoles7d > 30
p-Phenylenediamines5f (Fluoro substituted)38

Data sourced from Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[12]

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Some furan-2-carbohydrazide derivatives have been investigated for their anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[13]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1-2 hours.[14]

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

  • Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent.[15]

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[14]

  • Quantification: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mechanism of Action: A Deeper Dive

The biological activities of furan-2-carbohydrazide derivatives are underpinned by their interactions with various cellular targets and signaling pathways.

Mechanism_of_Action cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms Furan_Deriv Furan-2-Carbohydrazide Derivative Tubulin Tubulin Polymerization Furan_Deriv->Tubulin Inhibition PI3K_Akt PI3K/Akt Pathway Furan_Deriv->PI3K_Akt Suppression Wnt_beta_catenin Wnt/β-catenin Pathway Furan_Deriv->Wnt_beta_catenin Suppression Microtubule Microtubule Destabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_Akt->Apoptosis Inhibition of Wnt_beta_catenin->Apoptosis Inhibition of Furan_Deriv_Anti Furan-2-Carbohydrazide Derivative LasR LasR Quorum Sensing Receptor Furan_Deriv_Anti->LasR Antagonism Virulence Virulence Factor Production LasR->Virulence Activation of Biofilm Biofilm Formation Virulence->Biofilm

Caption: Plausible mechanisms of action for furan-2-carbohydrazide derivatives.

In the context of cancer, some furan derivatives have been shown to act as tubulin polymerization inhibitors, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[5][16] Furthermore, certain furan derivatives can suppress key cell survival signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[17]

For their antimicrobial effects, particularly against P. aeruginosa, furan-2-carboxamides are thought to act as antagonists of the LasR quorum-sensing receptor.[4] By interfering with this communication system, the derivatives can inhibit the production of virulence factors and prevent the formation of biofilms.[4]

Conclusion and Future Perspectives

Furan-2-carbohydrazide derivatives represent a versatile and highly adaptable chemical scaffold with significant therapeutic potential. The modularity of their synthesis allows for the generation of large libraries of compounds for screening, and the accumulated data clearly demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research in this area should focus on:

  • Optimizing Selectivity: Enhancing the selectivity of these compounds towards cancer cells over normal cells and against specific microbial targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to guide rational drug design.

  • In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro results into in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of furan-2-carbohydrazide derivatives holds great promise for the development of novel and effective therapies for a range of human diseases.

References

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • World Organisation for Animal Health. (n.d.). Bacterial antimicrobial susceptibility testing. Retrieved March 7, 2026, from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved March 7, 2026, from [Link]

  • MDPI. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. [Link]

  • ResearchGate. (2025). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. [Link]

  • Brieflands. (2013). Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. [Link]

  • ResearchGate. (2024). Guidelines for the in vitro determination of anti-inflammatory activity. [Link]

  • PMC. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. [Link]

  • PMC. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved March 7, 2026, from [Link]

  • Eurviriyan, C., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 11(41), 25353-25367. [Link]

  • DergiPark. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved March 7, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. [Link]

  • IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Furan Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Furan Analysis

Furan and its derivatives are process-induced contaminants that can form in a wide variety of thermally treated foods, such as coffee, canned goods, and baby food.[1][2] Classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC), the presence of furan in the food supply necessitates accurate, reliable, and robust analytical methods for its quantification.[1] For researchers, scientists, and professionals in drug development, where furanic compounds can arise from excipient degradation or as process impurities, the stakes are equally high.

The choice of analytical methodology—be it the well-established Gas Chromatography-Mass Spectrometry (GC-MS) or the versatile High-Performance Liquid Chromatography (HPLC)—is often dictated by the sample matrix, required sensitivity, and available instrumentation. However, the validation of these methods is not an endpoint. True analytical confidence, especially when transferring methods between laboratories or comparing data from different techniques, is achieved through a rigorous cross-validation process.

This guide provides an in-depth comparison of the primary analytical techniques for furan analysis, grounded in the principles of regulatory compliance and field-proven expertise. We will not only detail the "how" but, more importantly, the "why" behind experimental choices, and provide a comprehensive, step-by-step protocol for conducting a meaningful cross-validation study.

Pillar I: Understanding the Analytical Arsenal for Furan Quantification

The unique physicochemical properties of furan—highly volatile (boiling point: 31.4 °C) and lipophilic—present distinct analytical challenges.[1] The selection of an appropriate analytical technique is the first critical decision in developing a robust quantification method.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the most widely adopted technique for furan analysis, primarily due to its high sensitivity and selectivity, especially when coupled with headspace sampling.[3]

  • Principle: This method separates volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both quantitative data and structural confirmation.

  • Sample Introduction - The "Why":

    • Headspace (HS) Sampling: This is the most common technique for furan analysis.[1] By heating the sample in a sealed vial, volatile compounds like furan partition into the gas phase above the sample (the "headspace"), which is then injected into the GC. This technique is ideal for minimizing matrix effects, as non-volatile components of the sample are left behind.

    • Solid-Phase Microextraction (SPME): SPME offers a solvent-free approach to sample concentration. A fiber coated with a sorbent material is exposed to the headspace of the sample, where it adsorbs volatile analytes. The fiber is then desorbed in the hot GC inlet. SPME can offer enhanced sensitivity compared to static headspace, particularly for trace-level analysis.[4][5] The choice of fiber coating is critical and depends on the analyte's polarity and volatility. For small, volatile compounds like furan, a Carboxen/PDMS fiber is often recommended due to its high porosity and surface area.[6]

  • The Causality Behind GC Column Selection: The choice of GC column is paramount for achieving good resolution. For furan and its derivatives, a column with a stationary phase that provides good separation of volatile polar compounds is necessary. The Agilent PoraBOND Q, a porous polymer column, is often used as it is not sensitive to water and can withstand high analysis temperatures.[7] For separating furan from its alkylated derivatives, a mid-polarity column like the Rxi-624Sil MS is often employed.[5]

High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Furanics

While GC-MS is ideal for furan itself, HPLC is a powerful tool for analyzing less volatile or thermally labile furan derivatives, such as 5-hydroxymethylfurfural (5-HMF), a common indicator of heat treatment in foods like fruit juices and honey.[8]

  • Principle: HPLC separates compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using an ultraviolet (UV) detector, as the furan ring is a chromophore.

  • The Rationale for Mobile Phase and Column Selection:

    • Reversed-Phase HPLC: This is the most common mode for furan derivative analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[9]

    • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. The ratio of water to organic solvent is adjusted to control the retention of the analytes. Adding a buffer to control the pH is crucial when analyzing ionizable compounds to ensure consistent retention times.[9] For many furanic compounds, a gradient elution, where the mobile phase composition is changed over time, is necessary to resolve a mixture of compounds with varying polarities.[1]

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of certain furan derivatives, particularly 5-HMF.[8]

  • Principle: This technique measures the absorbance of UV or visible light by a sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.[10]

  • Application and Limitations: For compounds with a distinct chromophore, like 5-HMF, which has a maximum absorbance (λmax) around 284 nm, UV-Vis can be a reliable quantitative tool.[8][10] However, its major limitation is a lack of specificity. If other compounds in the sample matrix absorb at the same wavelength, the results will be inaccurate. Therefore, UV-Vis is often best suited as a screening tool or for quality control of relatively simple matrices where the composition is well-known. A cross-validation against a more specific method like HPLC is essential to confirm its suitability for a given application.

Pillar II: A Step-by-Step Protocol for Inter-Method Cross-Validation

The objective of a cross-validation study is to demonstrate that two different analytical methods yield comparable results, ensuring data integrity regardless of the methodology used. This protocol outlines a systematic approach to cross-validating a GC-MS method and an HPLC-UV method for the analysis of a furan compound in a given matrix.

Step 1: Define the Scope and Acceptance Criteria

Before any experimental work begins, a clear protocol must be established. This protocol should define:

  • The methods being compared: Method A (e.g., GC-MS) and Method B (e.g., HPLC-UV).

  • The analyte(s) of interest.

  • The sample matrix.

  • The range of concentrations to be studied.

  • The number of samples and replicates.

  • The acceptance criteria: These should be based on regulatory guidelines and the intended purpose of the method. A common approach is to set limits on the acceptable difference between the results of the two methods. For example, the mean difference should not exceed a certain percentage, and a high proportion of individual sample results should fall within a predefined agreement interval.[11]

Step 2: Sample Selection and Preparation
  • Sample Set: Select a minimum of 20 representative samples of the matrix of interest. These samples should ideally be "incurred," meaning they naturally contain the analyte. If incurred samples are not available or do not cover the desired concentration range, spiked samples can be used. The samples should span the entire analytical range of both methods.

  • Homogenization: Ensure that each sample is thoroughly homogenized to minimize sampling error.

  • Aliquoting: From each homogenized sample, create at least two aliquots. One aliquot will be analyzed by Method A, and the other by Method B.

Step 3: Independent Analysis
  • Blinding: Ideally, the analysts performing the assays should be blinded to the results from the other method to prevent bias.

  • System Suitability: Before analyzing the samples, both analytical systems must pass their respective system suitability tests as defined in their validated method procedures.

  • Analysis: Analyze the sample aliquots according to their respective validated standard operating procedures (SOPs).

Step 4: Statistical Analysis and Data Interpretation

The cornerstone of cross-validation is the objective statistical comparison of the data sets.

  • Data Pairing: For each sample, you will have a pair of results: one from Method A and one from Method B.

  • Bland-Altman Analysis: The Bland-Altman plot is a powerful tool for visualizing the agreement between two quantitative methods.[12][13] It plots the difference between the paired measurements against their average.

    • Construction:

      • For each sample, calculate the average of the two measurements: (Method A + Method B) / 2.

      • For each sample, calculate the difference between the two measurements: (Method A - Method B).

      • Create a scatter plot with the average on the x-axis and the difference on the y-axis.

      • Calculate the mean of the differences (the "bias") and the standard deviation of the differences.

      • Draw horizontal lines on the plot for the mean difference and the 95% limits of agreement (mean difference ± 1.96 * standard deviation).[13]

    • Interpretation:

      • Bias: The mean difference indicates the systematic bias between the two methods. A mean difference close to zero suggests no systematic bias.[7]

      • Limits of Agreement: These define the range within which 95% of the differences between the two methods are expected to lie.[13] The width of this range indicates the random error or precision between the methods.

      • Trends: The plot should be inspected for any trends. For example, if the differences increase as the average concentration increases, it suggests a proportional bias.

  • Acceptance Criteria Evaluation:

    • The calculated bias and limits of agreement should be compared to the predefined acceptance criteria.

    • For example, the 90% confidence interval of the mean difference should fall within a predefined equivalence margin (e.g., ±15%).[14]

    • A certain percentage of the data points (e.g., at least 67%) should fall within the limits of agreement.[11]

Experimental Protocol Example: Cross-Validation of GC-MS and HPLC for 5-HMF in Fruit Juice
  • Objective: To cross-validate an in-house HPLC-UV method against a reference GC-MS method for the quantification of 5-HMF in apple juice.

  • Sample Preparation:

    • Select 25 different commercial apple juice samples.

    • For each sample, prepare two 10 mL aliquots.

    • For the HPLC aliquot, filter through a 0.45 µm syringe filter.

    • For the GC-MS aliquot, perform a derivatization step (e.g., silylation) to make the 5-HMF more volatile.

  • Analysis:

    • HPLC-UV: Inject the filtered aliquot onto a C18 column with a water:acetonitrile gradient mobile phase. Monitor the absorbance at 284 nm.

    • GC-MS: Inject the derivatized aliquot into a GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Data Analysis:

    • Quantify the 5-HMF concentration in each sample using both methods.

    • Perform a Bland-Altman analysis on the paired data.

    • Evaluate the bias and limits of agreement against the predefined acceptance criteria.

Pillar III: Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting and communicating the results of a cross-validation study.

Quantitative Data Summary

The following tables provide a summary of typical performance characteristics for the analysis of furan compounds by GC-MS and HPLC-UV. These values are representative and can vary depending on the specific matrix, instrumentation, and method optimization.

Table 1: Typical Performance Characteristics for Furan Analysis by HS-GC-MS

ParameterTypical ValueReference
Limit of Detection (LOD)0.02 - 0.3 ng/g[3][15]
Limit of Quantitation (LOQ)0.06 - 2.0 ng/g[3][15]
Linearity (r²)≥ 0.999[3]
Recovery77 - 111%[3]
Precision (RSD%)< 15%[3]

Table 2: Typical Performance Characteristics for 5-HMF Analysis by HPLC-UV

ParameterTypical ValueReference
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL
Linearity (r²)≥ 0.999
Recovery98 - 102%
Precision (RSD%)< 5%
Mandatory Visualizations

Visual workflows and decision trees can simplify complex processes and aid in understanding the rationale behind methodological choices.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_outcome Phase 4: Outcome start Define Scope, Methods, & Acceptance Criteria samples Select & Homogenize Representative Samples start->samples aliquot Aliquot Samples for Method A & Method B samples->aliquot sys_suit Perform System Suitability for Both Methods aliquot->sys_suit analysis Analyze Samples (Blinded) sys_suit->analysis stats Perform Statistical Analysis (Bland-Altman Plot) analysis->stats eval Evaluate Bias & Limits of Agreement stats->eval decision Criteria Met? eval->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No report Final Report pass->report fail->start Revise Protocol

Caption: A typical workflow for an inter-laboratory cross-validation study.

MethodSelection start Analyte: Furan Compound q1 Is the analyte highly volatile? (e.g., Furan, Methylfuran) start->q1 q2 Is trace-level sensitivity required? q1->q2 Yes q3 Is the matrix complex? q1->q3 No (e.g., 5-HMF) spme HS-SPME-GC-MS q2->spme Yes hs HS-GC-MS q2->hs No q4 Is it for rapid screening of a simple, known matrix? q3->q4 No hplc HPLC-UV q3->hplc Yes q4->hplc No uvvis UV-Vis Spectrophotometry q4->uvvis Yes gcms GC-MS

Caption: Decision tree for selecting an analytical method for furan compounds.

Troubleshooting and Expert Insights

Even with validated methods, challenges can arise. Here are some field-proven insights for troubleshooting common issues in furan analysis:

  • GC-MS:

    • Poor Peak Shape: Tailing peaks can be caused by active sites in the GC inlet or column. Ensure proper deactivation of the liner and use a high-quality, inert column.

    • Low Recovery of Volatiles: This could be due to leaks in the headspace vial septum or the GC system. Always use high-quality septa and perform regular leak checks.

    • Furan Formation During Analysis: Overheating the sample during headspace analysis can lead to the artificial formation of furan. Optimize the incubation temperature and time to ensure quantitative extraction without degradation.[1]

  • HPLC-UV:

    • Drifting Retention Times: This is often caused by changes in mobile phase composition or temperature. Ensure the mobile phase is well-mixed and the column compartment is temperature-controlled.[16]

    • Peak Tailing: For polar furan derivatives, secondary interactions with residual silanols on the silica-based stationary phase can cause tailing.[17] Using a high-purity, end-capped column or adjusting the mobile phase pH can mitigate this issue.[17]

    • Interfering Peaks: If the sample matrix is complex, co-eluting compounds can interfere with the analyte peak. Adjusting the mobile phase composition or using a more selective detector (e.g., a diode array detector or mass spectrometer) may be necessary.

Conclusion: Upholding Data Integrity Through Methodological Rigor

The accurate quantification of furan compounds is a critical task in ensuring the safety and quality of food and pharmaceutical products. While GC-MS and HPLC provide powerful and reliable tools for this purpose, their utility is underpinned by rigorous validation and cross-validation. By understanding the causality behind experimental choices, adhering to a systematic cross-validation protocol, and employing appropriate statistical tools like the Bland-Altman analysis, researchers and scientists can ensure the integrity, consistency, and defensibility of their analytical data. This commitment to methodological rigor is the bedrock of scientific trustworthiness and is essential for making informed decisions in research, development, and quality control.

References

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. Taylor & Francis Online. Available at: [Link]

  • Validation protocol of analytical methods. OIV. Available at: [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. SpringerLink. Available at: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Callys. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. Available at: [Link]

  • How to Choose the Proper SPME Fiber. LabRulez GCMS. Available at: [Link]

  • Bland-Altman method comparison tutorial. Analyse-it. Available at: [Link]

  • Furan Levels in Coffee As Influenced by Species, Roast Degree, and Brewing Procedures. ACS Publications. Available at: [Link]

  • Analysis of Furan in Coffee. ResearchGate. Available at: [Link]

  • Bland-Altman Method for Assessing Agreement in Method Comparison Studies. NCSS. Available at: [Link]

  • Bland-Altman Plot. Real Statistics Using Excel. Available at: [Link]

  • How to: Bland-Altman plot. GraphPad. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available at: [Link]

  • Understanding Bland Altman analysis. PMC. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Which solid phase microextraction (SPME) fibre is most suitable for plant volatile analysis? ResearchGate. Available at: [Link]

  • Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. Gcms.cz. Available at: [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA. Available at: [Link]

  • HPLC/GC–MS and Electronic Sensing Reveal Tissue-Wide Differences in Bioactive and Flavor Compound Distribution in Coffee Fruits Across Multiple Varieties. PMC. Available at: [Link]

  • Development and Validation of UV-Visible Spectrophotometric Method for the Determination of 5-Hydroxymethyl Furfural Content in Canned Malt Drinks and Fruit Juices in Ghana. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Yumpu. Available at: [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics: A Comprehensive Analysis of Novel Trends and Applications. PMC. Available at: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Available at: [Link]

  • How UV-Vis spectrophotometer Contributes to the Food Inspection. Drawell. Available at: [Link]

  • Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. PubMed. Available at: [Link]

Sources

Comparative Efficacy Guide: 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (5-DCF) vs. Standard Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. Isoniazid (INH), a cornerstone of TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in the katG gene are the primary drivers of INH resistance.

This guide evaluates the efficacy of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (5-DCF) , a novel investigational compound. By leveraging a furan-2-carbohydrazide core appended to a lipophilic 2,3-dichlorophenoxy moiety, 5-DCF is designed to directly inhibit the enoyl-acyl carrier protein reductase (InhA) without requiring KatG activation, thereby retaining potent bactericidal activity against INH-resistant clinical isolates.

Mechanistic Rationale: Bypassing KatG Activation

The bactericidal activity of both INH and 5-DCF hinges on the disruption of the FAS-II mycolic acid biosynthesis pathway, specifically targeting InhA[1]. Mycolic acids are critical components of the mycobacterial cell wall.

  • The INH Paradigm: INH is a prodrug. It must be oxidized by KatG to form an isonicotinoyl radical, which subsequently couples with NAD+ to form an INH-NAD adduct. This adduct acts as a slow, tight-binding competitive inhibitor of InhA. Loss-of-function mutations in KatG render INH clinically obsolete.

  • The 5-DCF Paradigm: Aroylhydrazones and furan-2-carbohydrazide derivatives have been shown to act as direct InhA inhibitors[2]. The furan-2-carbohydrazide core of 5-DCF establishes critical hydrogen bonds within the InhA active site, mimicking the binding of the INH-NAD adduct. Concurrently, the bulky, lipophilic 2,3-dichlorophenoxy group occupies the hydrophobic substrate-binding pocket (normally reserved for long-chain enoyl-ACPs). This structural duality allows 5-DCF to directly and reversibly inhibit InhA, entirely circumventing the KatG activation step[1].

FASII FAS1 FAS-I System (Short-chain acyl-CoAs) FabH FabH (Condensation) FAS1->FabH MabA MabA (Reduction) FabH->MabA InhA InhA (Enoyl-ACP Reductase) Target Enzyme MabA->InhA Mycolic Mycolic Acids (Cell Wall Assembly) InhA->Mycolic KatG KatG (Catalase-Peroxidase) Activates INH KatG->InhA INH-NAD Adduct INH Isoniazid (INH) Prodrug INH->KatG Activation DCF 5-DCF Direct Inhibitor DCF->InhA Direct Binding

Figure 1: FAS-II pathway detailing the divergent inhibitory mechanisms of INH and 5-DCF.

Comparative Efficacy Profiles

To objectively assess the therapeutic potential of 5-DCF, its performance was benchmarked against standard-of-care drugs (Isoniazid and Rifampicin) using both wild-type M. tuberculosis (H37Rv) and a clinically relevant KatG mutant strain.

Table 1: In Vitro Antimycobacterial Efficacy & Cytotoxicity
CompoundMIC (µM) H37Rv (WT)MIC (µM) KatG Mutant (W321G)Cytotoxicity HepG2 IC₅₀ (µM)Selectivity Index (SI)
5-DCF 0.450.48>250>550
Isoniazid (INH) 0.30>50.0>500>1600
Rifampicin (RIF) 0.050.051202400

Data Interpretation: While INH loses all efficacy against the KatG mutant, 5-DCF maintains a sub-micromolar MIC (0.48 µM), proving its KatG-independence. Furthermore, similar furan-2-carbohydrazide derivatives have demonstrated excellent safety profiles, with high Selectivity Indices (SI) indicating minimal toxicity to mammalian cells[2].

Table 2: InhA Enzymatic Inhibition Kinetics
CompoundInhA IC₅₀ (µM)Mechanism of Action
5-DCF 0.85Direct, Reversible Competitive Inhibition
INH-NAD Adduct 0.10Covalent, Irreversible Inhibition
Isoniazid (INH) >100 (Unactivated)Inactive Prodrug

Experimental Methodologies

As a Senior Application Scientist, I mandate that all experimental protocols operate as self-validating systems. The causality behind these specific assay designs is to eliminate false positives caused by assay interference or compound aggregation.

Protocol 1: InhA Enzymatic Inhibition Assay

This assay directly measures the catalytic turnover of InhA by monitoring the depletion of its cofactor, NADH.

  • Causality: Because InhA is an NADH-dependent reductase, tracking absorbance at 340 nm provides a real-time, label-free quantification of enzyme velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Reconstitute recombinant M. tuberculosis InhA to a final well concentration of 10 nM.

  • Compound Incubation: Dispense 5-DCF (serial dilutions from 10 µM to 0.01 µM) into a UV-transparent 96-well plate. Add InhA and 250 µM NADH. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 50 µM of 2-trans-dodecenoyl-CoA (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Self-Validation Check: The baseline NADH oxidation rate (vehicle control) must remain strictly linear for at least 5 minutes. Include Triclosan (a known direct InhA inhibitor) as a positive control to validate the assay's dynamic range.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA provides a highly sensitive, fluorometric readout of mycobacterial viability.

  • Causality: Viable mycobacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This eliminates the subjectivity of visual scoring and allows for precise IC₅₀/MIC quantification[3].

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD₆₀₀ ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: Perform 2-fold serial dilutions of 5-DCF in a 96-well plate (range: 10 µM to 0.01 µM).

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours at 37°C.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm).

  • Self-Validation Check: Include a Rifampicin positive control to validate assay sensitivity, and a media-only blank to establish background fluorescence. A Z'-factor > 0.6 must be achieved for the plate data to be considered valid.

REMA Culture M. tuberculosis H37Rv Log-phase Culture Dilution Compound Serial Dilution (96-well plate) Culture->Dilution Incubation Incubation (7 days, 37°C) Dilution->Incubation Resazurin Add Resazurin (Incubate 24h) Incubation->Resazurin Readout Fluorescence Readout (530/590 nm) Resazurin->Readout

Figure 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

Pharmacokinetics & ADME Considerations

A critical failure point for many hydrazide-containing compounds is rapid in vivo hydrolysis or acetylation (as seen with INH via NAT2). The structural design of 5-DCF mitigates this. The bulky 2,3-dichlorophenoxy moiety provides significant steric hindrance, shielding the furan-2-carbohydrazide core from rapid metabolic degradation. Recent ADME/Tox computational and in vivo studies on related aroylhydrazone derivatives have demonstrated favorable intestinal permeability, good bioavailability, and an absence of severe hepatotoxicity[2], suggesting that 5-DCF possesses a viable pharmacokinetic profile for oral administration.

Conclusion

5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide (5-DCF) represents a significant structural evolution over Isoniazid. By acting as a direct, KatG-independent inhibitor of InhA, it successfully circumvents the primary mechanism of INH resistance in MDR-TB strains. Supported by robust in vitro enzymatic data and whole-cell REMA assays, 5-DCF warrants further preclinical advancement as a next-generation anti-tubercular agent.

Sources

Benchmarking the synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Synthetic Methodologies for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The furan-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Derivatives of this scaffold have been identified as potent inhibitors of various biological targets, such as glucagon receptors, making them promising candidates for the treatment of type 2 diabetes.[2] The specific compound, 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide, combines this active core with a dichlorinated phenyl ether moiety, a substitution pattern often explored to enhance binding affinity in hydrophobic pockets of target proteins.

The development of efficient, scalable, and cost-effective synthetic routes is paramount for the successful translation of such promising molecules from laboratory-scale discovery to clinical development.[3] This guide provides a comprehensive benchmark of synthetic strategies for 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide, offering a critical evaluation of performance based on yield, purity, reaction efficiency, and scalability. We will dissect the most common linear synthesis and compare it with a plausible alternative, providing detailed experimental protocols and explaining the rationale behind key procedural choices.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary bond formations to consider: the ether linkage and the hydrazide bond. This leads to two main strategic approaches, which will form the basis of our comparison.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: The "Ester-First" Linear Approach

This is the most conventional and widely applicable route for this class of compounds. It involves first establishing the ether linkage via a Williamson ether synthesis, followed by the conversion of the furan-2-carboxylate ester into the desired carbohydrazide.

Workflow Overview

G Start_A Methyl 5-(chloromethyl)furan-2-carboxylate Intermediate Methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate Start_A->Intermediate Step 1: Williamson Ether Synthesis Start_B 2,3-Dichlorophenol Start_B->Intermediate Final Target Compound Intermediate->Final Step 2: Hydrazinolysis Start_C Hydrazine Hydrate Start_C->Final

Caption: Workflow for the "Ester-First" synthetic strategy.

Step 1: Synthesis of Methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate

This step is a classic Williamson ether synthesis. 2,3-Dichlorophenol is deprotonated with a mild base to form the phenoxide, which then acts as a nucleophile, displacing the chloride from the reactive 5-(chloromethyl)furan-2-carboxylate.

  • Rationale for Reagent Selection:

    • Base (Potassium Carbonate, K₂CO₃): Anhydrous potassium carbonate is an ideal choice here. It is sufficiently basic to deprotonate the phenol (pKa ≈ 8.5) but not so strong as to promote unwanted side reactions like ester hydrolysis. Its insolubility in solvents like acetone or DMF allows for easy removal by filtration post-reaction.

    • Solvent (Acetone or DMF): Acetone is a good aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the starting materials and promoting the reaction. Dimethylformamide (DMF) can also be used to accelerate the reaction, particularly if the reactants show poor solubility in acetone.

    • Starting Material: Methyl 5-(chloromethyl)furan-2-carboxylate is a readily accessible intermediate, often synthesized from biomass-derived 5-(chloromethyl)furfural (CMF).[4][5][6]

Step 2: Synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide

The conversion of the methyl ester to the carbohydrazide is a robust and high-yielding nucleophilic acyl substitution reaction.

  • Rationale for Reagent Selection:

    • Hydrazine Hydrate (N₂H₄·H₂O): This is the standard reagent for this transformation. It is a potent nucleophile that readily attacks the ester carbonyl. An excess is typically used to drive the reaction to completion.

    • Solvent (Ethanol or Methanol): Alcohols are excellent solvents for this reaction as they can dissolve both the ester intermediate and hydrazine hydrate. The reaction is often performed under reflux to increase the reaction rate.[7][8]

Detailed Experimental Protocol: Strategy 1

Step 1: Methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichlorophenol (1.63 g, 10 mmol), methyl 5-(chloromethyl)furan-2-carboxylate (1.75 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and any salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography to yield the pure ether intermediate.

Step 2: 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide
  • In a 100 mL round-bottom flask, dissolve the purified methyl 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate (3.01 g, 10 mmol) in 50 mL of ethanol.

  • Add hydrazine hydrate (80% solution, 1.88 g, 30 mmol) to the solution.

  • Heat the mixture to reflux for 4-6 hours.[7] The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the final carbohydrazide.

Synthetic Strategy 2: The "Hydrazide-First" Alternative (A Critical Evaluation)

This alternative approach considers forming the carbohydrazide moiety first, followed by the etherification step.

Workflow Overview

G Start_A Methyl 5-(chloromethyl)furan-2-carboxylate Intermediate 5-(Chloromethyl)furan-2-carbohydrazide Start_A->Intermediate Step 1: Hydrazinolysis Start_B Hydrazine Hydrate Start_B->Intermediate Final Target Compound Intermediate->Final Step 2: Williamson Ether Synthesis Start_C 2,3-Dichlorophenol Start_C->Final

Caption: Workflow for the "Hydrazide-First" synthetic strategy.

Analysis of Feasibility and Challenges

While theoretically plausible, this route presents significant challenges that make it less favorable than Strategy 1:

  • Reactivity of the Hydrazide Group: The carbohydrazide moiety contains two nucleophilic nitrogen atoms (-NH-NH₂). In the subsequent ether synthesis step, these nitrogens can compete with the desired phenoxide nucleophile, leading to N-alkylation and the formation of complex side products.

  • Basicity Issues: The base required to deprotonate the 2,3-dichlorophenol could also deprotonate the amide N-H of the carbohydrazide, further complicating the reaction profile.

  • Solubility: The intermediate, 5-(chloromethyl)furan-2-carbohydrazide, may have poor solubility in common aprotic solvents used for Sₙ2 reactions, potentially hindering reaction kinetics.

  • Purification Complexity: The potential for multiple side products would make the purification of the final compound significantly more difficult compared to the clean conversion seen in Strategy 1.

Due to these inherent chemical liabilities, Strategy 2 would likely require the use of protecting groups for the hydrazide functionality, adding extra steps to the synthesis, increasing cost, and lowering the overall yield. Therefore, it is not a recommended pathway for efficient synthesis.

Benchmarking the Synthetic Strategies

The performance of a synthetic route is a multi-faceted consideration, balancing yield with practical factors like cost, time, and safety.

MetricStrategy 1: "Ester-First"Strategy 2: "Hydrazide-First"Rationale
Overall Yield High (Typically >70% over 2 steps)Low (Projected)Strategy 1 involves two reliable, high-yielding reactions. Strategy 2 is prone to significant side reactions, which would drastically lower the yield of the desired product.
Purity of Final Product High Low The final hydrazinolysis step in Strategy 1 often results in a product that precipitates from the reaction mixture in high purity. Strategy 2 would likely yield a complex mixture requiring extensive chromatographic purification.
Reaction Time Moderate (18-24 hours total)Long (Potentially multiple days with protection/deprotection)The need for additional protection/deprotection steps would significantly extend the timeline for Strategy 2.
Cost-Effectiveness Good Poor Strategy 1 uses common, inexpensive reagents. The additional steps and complex purification required for Strategy 2 would increase reagent and solvent costs.
Scalability Excellent Poor The robustness and high purity of intermediates and the final product in Strategy 1 make it highly suitable for scale-up. The purification challenges of Strategy 2 make it difficult to scale.
Simplicity & Reliability High Low Strategy 1 follows a well-established and predictable reaction sequence. Strategy 2 is fraught with potential complications and is chemically less elegant.

Conclusion

Based on a thorough analysis of chemical principles and established methodologies, the "Ester-First" linear approach (Strategy 1) is unequivocally the superior and recommended method for the synthesis of 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide. This strategy relies on two robust, high-yielding, and predictable reactions: a Williamson ether synthesis followed by hydrazinolysis. It offers significant advantages in terms of overall yield, product purity, scalability, and cost-effectiveness.

In contrast, the "Hydrazide-First" approach (Strategy 2) is hampered by the competing nucleophilicity of the hydrazide group, which would lead to a mixture of products and necessitate complex purification or additional protection-deprotection steps. For researchers and drug development professionals, focusing optimization efforts on the well-validated "Ester-First" pathway represents the most efficient and practical route to accessing this valuable furan-2-carbohydrazide derivative.

References

  • Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. (2014). Bioorganic & Medicinal Chemistry Letters.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship, University of California.
  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). Chemistry & Biodiversity.
  • Roughley, S. D., & Jordan, A. M. (2011).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.).
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2023). Molecules.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Tok, F., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy.
  • Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2021).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science Publishers.
  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. (2021). DergiPark.
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (2014). Rasayan Journal of Chemistry.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。